Lu AF27139
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19ClF3N5O2S |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N-[(2S)-2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyrimidin-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H19ClF3N5O2S/c22-14-4-2-13(3-5-14)15(30-8-10-32-11-9-30)12-28-19(31)16-17(21(23,24)25)29-20(33-16)18-26-6-1-7-27-18/h1-7,15H,8-12H2,(H,28,31)/t15-/m1/s1 |
InChI Key |
FGPQIEDRTXLBES-OAHLLOKOSA-N |
Isomeric SMILES |
C1COCCN1[C@H](CNC(=O)C2=C(N=C(S2)C3=NC=CC=N3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=C(N=C(S2)C3=NC=CC=N3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Lu AF27139: A Technical Guide to its Mechanism of Action in Microglia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AF27139 is a potent, selective, and centrally-penetrant antagonist of the P2X7 receptor (P2X7R), a key modulator of neuroinflammation. In microglia, the resident immune cells of the central nervous system (CNS), the P2X7R plays a critical role in initiating and propagating inflammatory cascades in response to danger signals such as extracellular ATP. This document provides an in-depth technical overview of the mechanism of action of this compound in microglia, summarizing its pharmacological properties, detailing the signaling pathways it modulates, and providing representative experimental protocols for its characterization.
Introduction
Microglial activation is a hallmark of various neurological and psychiatric disorders, including chronic pain, neurodegenerative diseases, and mood disorders. The P2X7 receptor, an ATP-gated ion channel, is expressed on the surface of microglia and becomes activated under pathological conditions where high concentrations of ATP are released from damaged cells. Activation of the P2X7R triggers a cascade of intracellular events leading to the production and release of pro-inflammatory cytokines and other inflammatory mediators. This compound represents a promising therapeutic agent by virtue of its ability to potently and selectively block this key inflammatory pathway in microglia.
Pharmacological Profile of this compound
This compound exhibits high affinity and potency for the P2X7 receptor across multiple species, including human, rat, and mouse. Its favorable pharmacokinetic properties, including oral bioavailability and CNS permeability, make it a valuable tool for both in vitro and in vivo studies of P2X7R function.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Species | Cell Type/System | Value | Reference(s) |
| IC₅₀ | Human | P2X7 Receptor | 12 nM | [1] |
| Rat | P2X7 Receptor | 2.4 nM | [1] | |
| Rat | Primary Cortical Microglia (LPS-primed, BzATP-induced IL-1β release) | 38 ± 19 nM | [2] | |
| Mouse | Primary Cortical Microglia (LPS-primed, BzATP-induced IL-1β release) | 26 ± 6 nM | [2] | |
| Human | THP-1 Cells (LPS-primed, BzATP-induced IL-1β release) | 38 ± 2.5 nM | [2] | |
| Rat | HEK293 cells transfected with rP2X7R (BzATP-induced current) | 66 nM | [2] | |
| Kᵢ | Mouse | P2X7 Receptor | 22 nM | [1] |
| Human | P2X7 Receptor | 54 nM | [1] | |
| Rat | P2X7 Receptor | 13 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Dose Range | Reference(s) |
| Rat (CFA-induced inflammatory pain) | Dose-dependent reversal of mechanical hypersensitivity | 3-30 mg/kg, p.o. | [3] |
| Rat (TNBS-induced visceral pain) | Reversal of colonic hypersensitivity | 10-100 mg/kg, p.o. | [3] |
| Rat (TNBS-induced visceral pain) | Prevention of increased spinal cord and brain levels of PGE₂, LTB₄, PGF₂α, and TXB₂ | 10-100 mg/kg, p.o. | [4] |
Mechanism of Action: Signaling Pathways in Microglia
The primary mechanism of action of this compound in microglia is the competitive antagonism of the P2X7 receptor. By binding to the receptor, this compound prevents the conformational changes induced by extracellular ATP, thereby blocking downstream signaling cascades that lead to microglial activation and the release of inflammatory mediators.
The P2X7R-NLRP3 Inflammasome Axis
A major pathway initiated by P2X7R activation is the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[5][6] This multi-protein complex is crucial for the maturation of the pro-inflammatory cytokines IL-1β and IL-18.
The sequence of events is as follows:
-
ATP Binding and Channel Opening: High concentrations of extracellular ATP bind to the P2X7R on microglia.
-
Ion Flux: This leads to the opening of the P2X7R channel, causing an influx of Ca²⁺ and an efflux of K⁺.[7]
-
NLRP3 Inflammasome Assembly: The resulting low intracellular K⁺ concentration is a key trigger for the assembly of the NLRP3 inflammasome complex, which includes the adaptor protein ASC and pro-caspase-1.[6]
-
Caspase-1 Activation: Pro-caspase-1 is cleaved into its active form, caspase-1.
-
Cytokine Maturation and Release: Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the microglia.[5]
This compound blocks the initial step of ATP binding, thereby preventing all subsequent events in this pathway.
NF-κB and MAPK Signaling
P2X7R activation also stimulates other pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (e.g., p38 and ERK1/2).[7]
-
NF-κB Activation: Activation of NF-κB leads to its translocation to the nucleus, where it upregulates the transcription of genes encoding pro-inflammatory proteins, including pro-IL-1β, TNF-α, and COX-2.[8] This serves as a "priming" signal for the inflammasome.
-
MAPK Activation: The p38 and ERK1/2 MAPK pathways are also activated downstream of the P2X7R and contribute to the production of various inflammatory mediators.[7]
By blocking the P2X7R, this compound prevents the activation of these transcription factors and kinases, leading to a broad anti-inflammatory effect.
Experimental Protocols
The following are representative protocols for assessing the activity of this compound in microglial cells.
In Vitro Microglial IL-1β Release Assay
This assay is a standard method to quantify the inhibitory effect of compounds on P2X7R-mediated inflammasome activation in microglia.
Methodology:
-
Cell Culture: Primary microglia are isolated from neonatal rat or mouse cortices. Alternatively, the human monocytic cell line THP-1 can be differentiated into macrophage-like cells. Cells are cultured in appropriate media until they reach a suitable confluency.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Priming (Signal 1): The cell culture medium is replaced with fresh medium containing a priming agent, typically lipopolysaccharide (LPS) (e.g., 1 µg/mL). The cells are incubated for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Antagonist Treatment: Following priming, the medium is removed, and cells are washed. Fresh medium containing various concentrations of this compound or vehicle control is added, and the cells are pre-incubated for 30-60 minutes.
-
P2X7R Stimulation (Signal 2): The P2X7R agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is added to each well (final concentration e.g., 300 µM) to stimulate the P2X7R. The plates are incubated for 30-60 minutes.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
IL-1β Quantification: The concentration of mature IL-1β in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as a percentage of the control (BzATP stimulation without antagonist). An IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Model of Neuroinflammation and Pain
This protocol describes a general workflow for evaluating the efficacy of this compound in a rat model of visceral pain induced by trinitrobenzenesulfonic acid (TNBS).
Methodology:
-
Induction of Visceral Hypersensitivity: Male Sprague-Dawley rats are anesthetized, and TNBS is instilled into the colon to induce inflammation and visceral hypersensitivity. A sham group receives a saline instillation.
-
Drug Administration: Several days after TNBS instillation, when hypersensitivity is established, rats are orally administered this compound (e.g., 10-100 mg/kg) or vehicle.
-
Assessment of Visceral Sensitivity: Visceral sensitivity is measured by quantifying the visceromotor response to colorectal distension using inflatable balloons. The pressure or volume required to elicit a response is recorded.
-
Tissue Collection and Analysis: Following behavioral testing, animals are euthanized, and brain and spinal cord tissues are collected.
-
Biomarker Analysis: Tissues are processed to measure the levels of pro-inflammatory mediators such as prostaglandins (PGE₂) and leukotrienes (LTB₄) using techniques like liquid chromatography-mass spectrometry (LC-MS) or specific immunoassays.
Conclusion
This compound is a highly potent and selective P2X7 receptor antagonist that effectively suppresses microglial activation. Its mechanism of action involves the blockade of ATP-gated ion channel function, leading to the inhibition of the NLRP3 inflammasome, NF-κB, and MAPK signaling pathways. This, in turn, prevents the release of key pro-inflammatory cytokines like IL-1β and other inflammatory mediators. The robust preclinical data, supported by clear in vitro and in vivo pharmacological effects, establish this compound as a valuable pharmacological tool and a potential therapeutic candidate for CNS disorders driven by neuroinflammation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of P2X7 receptor and NLRP3 inflammasome assembly in hippocampal glial cells mediates chronic stress-induced depressive-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2X7 Receptor in Microglial Cells Modulates the Endolysosomal Axis, Autophagy, and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Lu AF27139 for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Lu AF27139, a potent and selective P2X7 receptor antagonist, for its application in neuroinflammation research. It covers the compound's mechanism of action, quantitative data, experimental protocols, and key signaling pathways.
Introduction to this compound
This compound is a novel, orally active, and central nervous system (CNS) penetrant antagonist of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel predominantly expressed on microglia in the CNS.[3][4] Under pathological conditions, such as injury or disease, high concentrations of extracellular ATP are released, leading to the activation of P2X7R.[4] This activation is a critical step in initiating and sustaining neuroinflammatory responses, making P2X7R a significant therapeutic target for various CNS diseases, including neurodegenerative disorders.[3][5] this compound's favorable characteristics, including high potency across multiple species (human, rat, mouse), oral bioavailability, and ability to cross the blood-brain barrier, make it a valuable tool for preclinical research into the role of P2X7R in neuroinflammation.[2][5]
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by selectively blocking the P2X7 receptor. In the context of neuroinflammation, the activation of P2X7R on microglia by high levels of extracellular ATP triggers a cascade of downstream events:
-
Ion Flux: P2X7R activation leads to a rapid influx of Ca²⁺ and Na⁺ ions and an efflux of K⁺ ions.[6]
-
NLRP3 Inflammasome Activation: The drop in intracellular potassium concentration is a key trigger for the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[7][8]
-
Caspase-1 Activation: The assembled inflammasome complex activates caspase-1.[9][10]
-
Cytokine Release: Activated caspase-1 cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted from the cell, propagating the inflammatory cascade.[9][11]
By antagonizing P2X7R, this compound inhibits these initial ion fluxes, thereby preventing NLRP3 inflammasome activation and the subsequent release of potent inflammatory mediators like IL-1β.[1][12]
Quantitative Data
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound [1][13]
| Parameter | Species | Value (nM) |
| IC₅₀ | Human | 12 |
| Rat | 2.4 | |
| Kᵢ | Human | 54 |
| Rat | 13 | |
| Mouse | 22 | |
| IC₅₀ (IL-1β Release) | THP-1 cells (human) | 38 |
| Rat Primary Microglia | 38 | |
| Mouse Primary Microglia | 26 |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitor constant.
Table 2: Pharmacokinetic Profile of this compound in Rat [2]
| Parameter | Value |
| Oral Bioavailability | High |
| Clearance | 0.79 L/(h·kg) |
| CNS Permeability | Good |
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and a typical experimental workflow are provided below to clarify the compound's mechanism and its application in research.
Experimental Protocols
This section outlines a generalized protocol for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation. This model is widely used because LPS, a component of Gram-negative bacteria, is a potent activator of the innate immune system and reliably induces a neuroinflammatory state.[14][15][16]
Objective: To assess the ability of this compound to reduce the production of pro-inflammatory cytokines (e.g., IL-1β) in the CNS following an inflammatory challenge.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in saline, to be optimized)[17]
-
Lipopolysaccharide (LPS)
-
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), a potent P2X7R agonist[5][11]
-
C57BL/6 mice
-
Standard laboratory equipment for oral gavage, injections, tissue homogenization, and ELISA.
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male C57BL/6 mice for at least one week under standard housing conditions.[17]
-
Randomly assign mice to experimental groups (e.g., n=8-10 per group):
-
Group 1: Vehicle + Saline challenge
-
Group 2: Vehicle + LPS/BzATP challenge
-
Group 3: this compound (low dose) + LPS/BzATP challenge
-
Group 4: this compound (high dose) + LPS/BzATP challenge
-
-
-
Drug Administration (Prophylactic Dosing):
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound or vehicle via oral gavage (p.o.). Doses can be selected based on previous studies (e.g., 3, 10, 100 mg/kg).[1][18]
-
Administration should occur 30-60 minutes prior to the inflammatory challenge to ensure adequate absorption and distribution to the CNS.[17]
-
-
Induction of Neuroinflammation:
-
This is a two-step process to mimic the priming (Signal 1) and activation (Signal 2) of the NLRP3 inflammasome.[7][10]
-
Priming (Signal 1): Administer LPS via intraperitoneal (i.p.) injection to upregulate the expression of pro-IL-1β and NLRP3 components.[2][19]
-
Activation (Signal 2): After a set time following LPS administration (e.g., 2-4 hours), administer BzATP via intracerebroventricular (icv) injection to specifically activate P2X7R and trigger inflammasome assembly and IL-1β release.[1][2]
-
-
Sample Collection:
-
At a predetermined time point after the BzATP challenge (e.g., 1-2 hours), humanely euthanize the mice.
-
Rapidly dissect specific brain regions of interest, such as the frontal cortex or hippocampus.[1]
-
Immediately freeze samples on dry ice and store them at -80°C until analysis.
-
-
Biochemical Analysis:
-
Homogenize brain tissue samples in appropriate lysis buffers.
-
Measure the concentration of mature IL-1β in the tissue homogenates using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration in each sample.
-
-
Data Analysis:
-
Analyze data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups.
-
A significant reduction in IL-1β levels in the this compound-treated groups compared to the vehicle-treated challenge group would indicate target engagement and efficacy.
-
Conclusion
This compound is a well-characterized, potent, and CNS-penetrant P2X7R antagonist.[2] Its ability to inhibit the P2X7R-NLRP3 inflammasome axis makes it an invaluable pharmacological tool for investigating the role of neuroinflammation in a wide range of CNS disorders.[1][12] The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust preclinical studies utilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 receptor signaling pathway as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 10. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 11. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Immunomart [immunomart.com]
- 14. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Lu AF27139: A Technical Guide for its Application as a CNS Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF27139 is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor (P2X7R) with the ability to penetrate the central nervous system (CNS).[1][2] These characteristics make it an invaluable tool for investigating the role of the P2X7 receptor in a variety of CNS disorders. The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation, primarily through its expression on microglia.[3][4] Activation of the P2X7R is implicated in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and the activation of the NLRP3 inflammasome, processes that are central to the pathology of numerous neurological and psychiatric conditions. This guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols for its use in preclinical models of CNS disorders, and the underlying signaling pathways it modulates.
Quantitative Data
The following tables summarize the key quantitative data for this compound, facilitating its effective application in experimental settings.
Table 1: In Vitro Potency and Selectivity of this compound
| Species | Assay | Potency (IC50/Ki) | Reference |
| Human | P2X7R Antagonism | IC50: 12 nM | [1] |
| Human | P2X7R Antagonism | Ki: 54 nM | [1] |
| Rat | P2X7R Antagonism | IC50: 2.4 nM | [1] |
| Rat | P2X7R Antagonism | Ki: 13 nM | [1] |
| Mouse | P2X7R Antagonism | Ki: 22 nM | [1] |
| Rat Primary Cortical Microglia | LPS-primed, BzATP-induced IL-1β release | IC50: 38 ± 19 nM | [1] |
| Mouse Primary Cortical Microglia | LPS-primed, BzATP-induced IL-1β release | IC50: 26 ± 6 nM | [1] |
| THP-1 cells | LPS-primed, BzATP-induced IL-1β release | IC50: 38 ± 2.5 nM | [1] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Administration Route | Oral (p.o.) | [1] |
| CNS Penetrant | Yes | [1] |
| Clearance | 0.79 L/(h·kg) | [1][5][6][7][8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments utilizing this compound are provided below.
CFA-Induced Inflammatory Pain Model in Rats
This model is used to assess the efficacy of compounds against inflammatory pain and mechanical hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (280-300g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound
-
Paw pressure analgesymeter (e.g., Randall-Selitto test) or electronic von Frey apparatus
Procedure:
-
Baseline Measurement: Acclimate the rats to the testing environment. Measure the baseline paw withdrawal threshold to mechanical stimulation for both hind paws.
-
Induction of Inflammation: Administer a subcutaneous injection of CFA (e.g., 1 mg/ml) into the plantar surface of one hind paw. The contralateral paw can serve as a control.
-
Post-CFA Measurement: 24 hours after CFA injection, re-measure the paw withdrawal threshold to confirm the development of mechanical hyperalgesia.
-
Drug Administration: Administer this compound orally at the desired doses (e.g., 3-30 mg/kg). Administer vehicle to the control group.
-
Efficacy Assessment: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, and 4 hours) to evaluate the anti-hyperalgesic effect of this compound.
TNBS-Induced Visceral Hypersensitivity Model in Rats
This model is employed to study visceral pain, a common symptom in disorders like irritable bowel syndrome (IBS).
Materials:
-
Male Sprague-Dawley rats
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle for this compound
-
Colorectal distension apparatus (barostat)
Procedure:
-
Induction of Colitis: Anesthetize the rats and instill a solution of TNBS in ethanol (e.g., 50 mg/kg TNBS) into the colon via a catheter.[6]
-
Recovery: Allow the rats to recover for a period of time (e.g., 7 days) to allow the acute inflammation to subside and visceral hypersensitivity to develop.
-
Baseline Measurement: Measure the baseline visceral sensitivity by assessing the abdominal withdrawal reflex in response to graded colorectal distension.
-
Drug Administration: Orally administer this compound at the desired doses (e.g., 10-100 mg/kg) or vehicle to the control group.[6]
-
Efficacy Assessment: At various time points after drug administration, repeat the colorectal distension procedure and measure the visceromotor response to determine the effect of this compound on visceral hypersensitivity.[6]
In Vivo Microdialysis for CNS IL-1β Measurement
This technique allows for the in vivo sampling and measurement of cytokines like IL-1β in specific brain regions, providing direct evidence of target engagement in the CNS.
Materials:
-
Rats with stereotaxically implanted guide cannulae targeting the brain region of interest (e.g., prefrontal cortex)
-
Microdialysis probes (with a high molecular weight cut-off membrane)
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Lipopolysaccharide (LPS) and BzATP (a P2X7R agonist)
-
This compound
-
ELISA or other sensitive immunoassay kits for IL-1β
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Baseline Collection: Perfuse the probe with aCSF at a low flow rate and collect dialysate samples to establish baseline IL-1β levels.
-
Priming and Stimulation: To induce IL-1β release, prime the animals with an intracerebroventricular (i.c.v.) or systemic injection of LPS, followed by a local or systemic administration of the P2X7R agonist BzATP.
-
Drug Administration: Administer this compound systemically prior to the BzATP challenge.
-
Sample Collection and Analysis: Continue to collect dialysate fractions and analyze the concentration of IL-1β in each fraction using a highly sensitive immunoassay to determine the effect of this compound on BzATP-induced IL-1β release in the brain.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows relevant to the action of this compound.
Caption: P2X7R signaling pathway in microglia and its inhibition by this compound.
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Caption: Experimental workflow for the TNBS-induced visceral hypersensitivity model.
Conclusion
This compound is a well-characterized and potent P2X7 receptor antagonist with excellent properties for in vivo research in the CNS. Its ability to be administered orally and effectively cross the blood-brain barrier makes it a superior tool for dissecting the complex role of P2X7R-mediated neuroinflammation in a wide range of neurological and psychiatric disorders. The data and protocols provided in this guide are intended to facilitate the design and execution of robust preclinical studies, ultimately advancing our understanding of CNS pathologies and aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Measurement of CFA-induced hyperalgesia and morphine-induced analgesia in rats: dorsal vs plantar mechanical stimulation of the hindpaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Preclinical Profile of Lu AF27139: A P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for Lu AF27139, a novel, potent, and central nervous system (CNS) penetrant antagonist of the P2X7 receptor. The data herein summarizes its pharmacological activity, efficacy in rodent models of pain and inflammation, and its mechanism of action.
Core Mechanism of Action
This compound is a highly selective and potent antagonist of the P2X7 receptor, with activity observed at rat, mouse, and human orthologs. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory signaling cascades. Its activation on immune cells, such as microglia and macrophages, leads to the release of pro-inflammatory cytokines and other mediators. This compound exerts its therapeutic effects by blocking this receptor, thereby attenuating neuroinflammation and pain signaling.
Preclinical Efficacy
The efficacy of this compound has been demonstrated in established rodent models of inflammatory and visceral pain.
Inflammatory Pain Model
In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA) injection in the rat hindpaw, oral administration of this compound produced a dose-dependent reversal of mechanical hyperalgesia.[1][2][3][4] This indicates a significant analgesic effect in the context of peripheral inflammation.
Visceral Pain Model
In a rat model of visceral hypersensitivity induced by trinitrobenzene sulfonic acid (TNBS), this compound also demonstrated significant efficacy.[1][2][3] Oral administration of the compound reversed the colonic hypersensitivity, suggesting its potential in treating visceral pain conditions.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Pharmacokinetic Parameter | Value (in rats) | Reference |
| Clearance | 0.79 L/(h·kg) | [5] |
| Oral Bioavailability | High | [5] |
| CNS Permeability | Good | [5] |
| Efficacy in CFA-Induced Inflammatory Pain Model (Rats) | Dosage (p.o.) | Effect | Reference |
| This compound | 3-30 mg/kg | Dose-dependent reversal of mechanical hyperalgesia | [1][2][3][4] |
| Efficacy in TNBS-Induced Visceral Hypersensitivity Model (Rats) | Dosage (p.o.) | Effect | Reference |
| This compound | 10-100 mg/kg | Reversal of colonic hypersensitivity | [1][3] |
| Effect on Pro-inflammatory Mediators in TNBS Model (Rats) | Dosage of this compound | Effect | Reference |
| Spinal and Brain PGE2 and LTB4 | 10-100 mg/kg | Prevention of TNBS-induced increase | [1][3][6] |
| Brain PGF2α and TXB2 | 10-100 mg/kg | Prevention of TNBS-induced increase | [1][3][6] |
Experimental Protocols
CFA-Induced Inflammatory Hyperalgesia in Rats
-
Induction: Male Sprague Dawley rats receive an intraplantar injection of Complete Freund's Adjuvant (CFA) into the hindpaw to induce a localized inflammatory response.
-
Assessment of Hyperalgesia: Mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) before and after CFA injection.
-
Drug Administration: this compound is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.
-
Efficacy Measurement: The reversal of mechanical hyperalgesia is measured at various time points after drug administration and compared to a vehicle-treated control group.
TNBS-Induced Visceral Hypersensitivity in Rats
-
Induction: Visceral hypersensitivity is induced by intracolonic administration of trinitrobenzene sulfonic acid (TNBS).
-
Assessment of Hypersensitivity: Colorectal distension threshold is measured as an index of visceral sensitivity. This is done by inserting a balloon into the distal colon and inflating it until a visceral motor response is observed.
-
Drug Administration: this compound is administered orally at doses ranging from 10 to 100 mg/kg.
-
Efficacy Measurement: The colorectal distension threshold is measured at different time points post-drug administration to assess the reversal of visceral hypersensitivity.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of action of this compound in blocking P2X7R-mediated inflammation.
Caption: Generalized experimental workflow for preclinical testing of this compound.
Safety and Tolerability
Preclinical studies have shown that this compound is well-tolerated in rodents.[1][3][6] No significant effects on motor function or coordination were observed at doses up to 300 mg/kg in rats, as assessed by the rotarod test.[1][3][6] Furthermore, standard in vitro and in vivo toxicity studies revealed no significant adverse effects.[7][5]
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for inflammatory and visceral pain. Its potent and selective antagonism of the P2X7 receptor, coupled with favorable pharmacokinetic properties including CNS penetration, and a good safety profile, make it a compelling candidate for further clinical development. The compound effectively mitigates pain behaviors in relevant animal models by attenuating central and peripheral inflammatory signaling pathways.
References
- 1. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Lu AF27139: A Technical Overview of a Novel P2X7 Receptor Antagonist for CNS Disorders
A Whitepaper for Researchers and Drug Development Professionals
Introduction
Lu AF27139 is a novel, potent, and selective antagonist of the P2X7 receptor (P2X7R) with excellent central nervous system (CNS) permeability.[1][2] Developed to address the need for better preclinical tools to study the role of P2X7R in CNS diseases, this compound exhibits favorable pharmacokinetic properties and efficacy in rodent models of neuroinflammation and pain.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound.
Discovery and Rationale
The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation. Its activation on microglia, the resident immune cells of the CNS, triggers the release of pro-inflammatory cytokines such as IL-1β, contributing to the pathology of various neurological and psychiatric disorders. The development of CNS-penetrant P2X7R antagonists has been a significant challenge. This compound was identified through a drug discovery program aimed at identifying potent and selective P2X7R antagonists with suitable properties for in vivo studies in rodent models of CNS disorders.[1][2]
Molecular Pharmacology and In Vitro Characterization
This compound demonstrates high potency and selectivity for human, rat, and mouse P2X7 receptors.[1][2] Its in vitro pharmacological profile has been extensively characterized using various cell-based assays.
Table 1: In Vitro Potency of this compound against P2X7 Receptors
| Species | Assay Type | Agonist | IC50 (nM) |
| Human | FLIPR | BzATP | 1.3 |
| Rat | FLIPR | BzATP | 2.1 |
| Mouse | FLIPR | BzATP | 3.4 |
| Rat | Electrophysiology | BzATP | 66 |
Data sourced from Hopper et al., J. Med. Chem. 2021.[7]
Experimental Protocol: FLIPR Assay
The potency of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay in HEK293 cells stably transfected with either human, rat, or mouse P2X7R.[7]
-
Cell Culture: HEK293 cells expressing the P2X7R of interest are cultured in appropriate media and seeded into 384-well plates.
-
Compound Incubation: Cells are preincubated with varying concentrations of this compound.
-
Agonist Stimulation: An EC80 concentration of the P2X7R agonist, 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP), is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescent calcium indicator dye.
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
Synthesis of this compound
The chemical structure of this compound is presented below. The synthesis involves a multi-step process culminating in the coupling of a key thiazole carboxylic acid intermediate with a chiral diamine.[8]
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocol: Synthesis of this compound
A detailed synthetic scheme is outlined in the work by Hopper et al.[8] The key final step involves the amide coupling of thiazole carboxylic acid F with the chiral diamine K .
-
Resolution of Racemic Diamine: The racemic diamine J is resolved using N-acetyl-L-leucine in a mixture of acetonitrile and water to yield the (S)-enantiomer K with high enantiomeric excess (>97% ee).[8]
-
Amide Coupling: The chiral diamine K is then coupled with the thiazole carboxylic acid intermediate F to afford this compound.[8] The overall yield from the initial starting materials is 14%, with a final purity of 99% (UV) and >97% ee.[8]
Pharmacokinetics and CNS Penetration
A critical attribute of this compound is its favorable pharmacokinetic profile and ability to penetrate the central nervous system.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Value | Units |
| Bioavailability | p.o. | High | - |
| Clearance | i.v. | 0.79 | L/(h·kg) |
| CNS Permeability | - | Good | - |
Data sourced from Hopper et al., J. Med. Chem. 2021 and Rasmussen et al., Purinergic Signal. 2022.[1][2][9]
Experimental Protocol: Pharmacokinetic Analysis
Pharmacokinetic parameters were determined in rats following intravenous (i.v.) and oral (p.o.) administration of this compound.
-
Dosing: A cohort of rats receives a single i.v. dose, while another receives a single p.o. dose of this compound.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Bioanalysis: Plasma concentrations of this compound are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using standard non-compartmental analysis.
In Vivo Efficacy
This compound has demonstrated efficacy in rodent models of inflammatory and neuropathic pain, highlighting its potential for treating CNS disorders with a neuroinflammatory component.
P2X7R Signaling Pathway in Neuroinflammation
Caption: P2X7R-mediated inflammasome activation and its inhibition by this compound.
Table 3: In Vivo Efficacy of this compound in a Rat Model of Visceral Pain
| Treatment | Dose (mg/kg, p.o.) | Effect on Colonic Hypersensitivity |
| This compound | 10-100 | Reversal |
| U-50,488H (κ-opioid agonist) | 3 (s.c.) | Reversal |
Data sourced from Rasmussen et al., Purinergic Signal. 2022.[3][5][6]
Experimental Workflow for In Vivo Pain Model
Caption: Experimental workflow for assessing the efficacy of this compound in a rat model of visceral pain.
Experimental Protocol: CFA-Induced Inflammatory Pain Model
This compound has also been shown to be effective in a model of inflammatory pain.[5]
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the hindpaw of rats to induce a robust inflammatory response and mechanical hyperalgesia.[3][5]
-
Drug Administration: this compound is administered orally at doses ranging from 3-30 mg/kg.[3][5]
-
Behavioral Testing: Mechanical hyperalgesia is assessed by measuring the paw pressure threshold. A significant reversal of the reduced threshold indicates analgesic efficacy.[3]
Safety and Tolerability
This compound was well-tolerated in rodents, with no significant effects on motor function and coordination at doses up to 300 mg/kg, as assessed by the rotarod test.[3][4][5][6][9] Importantly, standard in vitro and in vivo toxicity studies revealed no significant adverse effects.[1][2][4][7][9]
This compound is a valuable pharmacological tool for investigating the role of the P2X7 receptor in CNS diseases. Its high potency, selectivity, favorable pharmacokinetic profile, and proven in vivo efficacy in rodent models of pain and neuroinflammation make it a promising candidate for further preclinical and potentially clinical development.[1][2][4] This technical guide provides a summary of the key data and methodologies associated with the discovery and characterization of this compound, offering a foundation for researchers and drug development professionals interested in targeting the P2X7 receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - UCL Discovery [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Cellular Engagements of Lu AF27139: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF27139 has emerged as a significant investigational compound, demonstrating notable efficacy in preclinical models of visceral and neuropathic pain.[1][2] This technical guide provides an in-depth exploration of the cellular targets of this compound, its mechanism of action, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.
Primary Cellular Target: The P2X7 Receptor
The principal cellular target of this compound is the P2X7 receptor (P2X7R) , an ATP-gated non-selective cation channel.[3][4] this compound acts as a potent and selective antagonist of this receptor, with demonstrated activity against the human, rat, and mouse orthologs.[3][5] The P2X7 receptor is prominently expressed on various immune cells, including microglia, macrophages, and lymphocytes, as well as on satellite glial cells in dorsal root ganglia.[1][3] In the central nervous system (CNS), P2X7R is most abundantly found on microglia.[4]
Activation of the P2X7 receptor by its endogenous ligand, adenosine triphosphate (ATP), particularly at high concentrations released during cellular stress or injury, triggers a cascade of inflammatory events.[4][6] this compound exerts its therapeutic effects by blocking this activation and thereby attenuating downstream inflammatory signaling.
Quantitative Analysis of Target Engagement
The potency of this compound as a P2X7 receptor antagonist has been quantified across different species. The following table summarizes the key binding affinity and inhibitory concentration values reported in the literature.
| Species | Parameter | Value (nM) | Reference |
| Human | IC50 | 12 | [5] |
| Ki | 54 | [5] | |
| IC50 (displacement) | 89 | [7][8] | |
| Rat | IC50 | 2.4 | [5] |
| Ki | 13 | [5] | |
| Mouse | Ki | 22 | [5] |
Mechanism of Action and Downstream Signaling
The antagonistic action of this compound on the P2X7 receptor leads to a significant reduction in neuroinflammation, a key driver of chronic pain states. The primary mechanism involves the attenuation of microglial activation.[1][3] Upon binding to the P2X7 receptor, this compound prevents the conformational changes required for ion channel opening, thus inhibiting the influx of Ca²⁺ and Na⁺ and the efflux of K⁺ that would normally occur upon ATP binding.[4][9]
This blockade has profound effects on downstream signaling pathways:
-
Inhibition of Pro-inflammatory Mediator Release: this compound has been shown to prevent the release of several key pro-inflammatory and pain-sensitizing molecules from microglia. In animal models of visceral pain, administration of this compound prevented the induced increase in spinal and brain levels of prostaglandins (PGE2, PGF2α), leukotriene B4 (LTB4), and thromboxane B2 (TXB2).[1]
-
Modulation of MicroRNA Expression: Recent studies have indicated that this compound can also regulate the expression of specific microRNAs (miRNAs) that are altered in neuropathic pain states. For instance, its administration was associated with the regulation of spinal rno-miR-93-5p levels.[10]
-
Suppression of Pro-inflammatory Cytokine Release: Although not all studies have shown an effect on cytokines like IL-1β and IL-6 in certain pain models after this compound treatment, the fundamental role of P2X7R in inflammasome activation and IL-1β processing suggests that this is a critical pathway inhibited by the antagonist.[1][10] Functional CNS target engagement has been demonstrated by the inhibition of LPS-primed, BzATP-induced IL-1β release.[3][11]
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
While detailed, step-by-step experimental protocols are not extensively available in the public domain, the cited literature outlines the general methodologies employed to characterize the cellular targets of this compound.
1. In Vitro Target Engagement and Potency Determination:
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound for the P2X7 receptor. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor. The ability of increasing concentrations of this compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki). A recent study utilized [3H]JNJ-64413739 as the radioligand in displacement studies with this compound in human brain sections.[7]
-
Functional Assays (e.g., Calcium Flux): To determine the functional inhibitory potency (IC50), cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye. The influx of calcium upon receptor activation with an agonist (e.g., ATP or BzATP) is measured. The assay is then repeated in the presence of varying concentrations of this compound to determine the concentration that inhibits the agonist-induced calcium response by 50%.
2. In Vivo Target Engagement and Pharmacodynamic Readouts:
-
CNS Microdialysis: This technique is used to measure the concentration of this compound in the brain extracellular fluid, confirming its CNS penetrance.[3][11] It can also be used to measure the release of downstream signaling molecules, such as IL-1β, in response to a P2X7R agonist, and the subsequent blockade of this release by this compound.[3][11]
-
Animal Models of Pain:
-
Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA): CFA is injected into the paw of a rodent, inducing inflammation and mechanical hyperalgesia. The efficacy of orally administered this compound in reversing this hypersensitivity is then assessed.[1][2]
-
Visceral Pain (e.g., Trinitrobenzene Sulfonic Acid - TNBS): TNBS is administered to the colon to induce visceral hypersensitivity. The effect of this compound on the visceromotor response to colorectal distension is measured.[1]
-
Neuropathic Pain (e.g., Chronic Constriction Injury - CCI or Spared Nerve Injury - SNI): These surgical models create a nerve injury that results in chronic neuropathic pain. The ability of this compound to alleviate the resulting mechanical allodynia and thermal hyperalgesia is evaluated.[10]
-
-
Measurement of Prostanoids and other Biomarkers: Following behavioral testing in pain models, brain and spinal cord tissues are collected to quantify the levels of pro-inflammatory mediators such as PGE2, LTB4, PGF2α, and TXB2 using techniques like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.[1]
The following diagram provides a generalized workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a selective and potent antagonist of the P2X7 receptor, a key player in neuroinflammation. Its mechanism of action involves the attenuation of microglial activation and the subsequent reduction in the release of pro-inflammatory mediators, including prostanoids and potentially certain cytokines, as well as the modulation of miRNA expression. The preclinical data strongly support the continued investigation of this compound as a therapeutic candidate for pain and other CNS disorders where P2X7 receptor-mediated pathology is implicated. Further research to elucidate the full spectrum of its cellular effects and to translate these findings into the clinical setting is warranted.
References
- 1. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Characterization of the Novel P2X7 Receptor Radioligand [3H]JNJ-64413739 in Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2X7 receptor-mediated release of microglial prostanoids and miRNAs correlates with reversal of neuropathic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lu-AF27139 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Lu AF27139: A P2X7 Receptor Antagonist for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a promising therapeutic target due to its critical role in neuroinflammation, a key process in the pathogenesis of neuropathic pain.[1][3] Lu AF27139 is a novel, potent, and selective P2X7 receptor antagonist with favorable pharmacokinetic properties, including central nervous system (CNS) permeability, making it a compelling candidate for the treatment of CNS diseases, including neuropathic pain.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy in models of neuropathic pain, and detailed experimental methodologies.
Core Mechanism of Action: P2X7 Receptor Antagonism
This compound exerts its therapeutic effects by blocking the P2X7 receptor. P2X7 receptors are predominantly expressed on microglia, the resident immune cells of the CNS, as well as other cell types implicated in nociceptive sensitization such as dorsal root ganglion satellite glial cells and macrophages.[3][5] In pathological states, such as nerve injury, damaged cells release adenosine triphosphate (ATP), which acts as a danger signal.[2] High concentrations of extracellular ATP activate P2X7 receptors, triggering a cascade of downstream events that contribute to neuroinflammation and pain hypersensitivity.
The activation of the P2X7R leads to:
-
Ion Flux: Opening of a non-selective cation channel, leading to Ca2+ influx and K+ efflux.[1][2]
-
NLRP3 Inflammasome Activation: A key step in the processing and release of pro-inflammatory cytokines.
-
Cytokine and Chemokine Release: Including interleukin-1β (IL-1β), tumor necrosis factor-α (TNFα), and interleukin-6 (IL-6).[6]
-
Release of Prostanoids: Such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).[5][6]
-
Microglial Activation and Polarization: Shifting microglia towards a pro-inflammatory M1 phenotype.[1]
By antagonizing the P2X7 receptor, this compound is thought to attenuate these pro-inflammatory processes, thereby reducing central sensitization and alleviating neuropathic pain.[6]
Signaling Pathway of P2X7 Receptor-Mediated Neuroinflammation
The following diagram illustrates the signaling cascade initiated by P2X7 receptor activation and the point of intervention for this compound.
Caption: P2X7R signaling cascade and this compound inhibition.
Preclinical Efficacy of this compound in Pain Models
This compound has demonstrated efficacy in various preclinical models of pain, including inflammatory, visceral, and neuropathic pain.
Quantitative Data from Preclinical Studies
| Model | Species | Dose Range (p.o.) | Effect | Reference |
| CFA-induced Inflammatory Pain | Rat | 3-30 mg/kg | Dose-dependently reversed mechanical hyperalgesia. | [5][7] |
| TNBS-induced Visceral Pain | Rat | 10-100 mg/kg | Reversed colonic hypersensitivity. | [5][7] |
| Spared Nerve Injury (SNI) | Rat | Not specified | Diminished neuropathic hypersensitivity. | [3] |
| Chronic Constriction Injury (CCI) | Rat | Not specified | Less potently diminished neuropathic hypersensitivity compared to SNI. | [3] |
| Pharmacokinetic Profile | Value | Reference |
| Oral Bioavailability | High | [4] |
| Clearance | Modest (0.79 L/(h·kg)) | [4] |
| CNS Permeability | Good | [4] |
Detailed Experimental Protocols
Models of Neuropathic and Inflammatory Pain
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to nerve inflammation and injury that mimics features of human neuropathic pain.[3][8]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact. This results in a very robust and long-lasting mechanical allodynia.[3][8]
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: CFA is injected into the plantar surface of the hind paw, inducing a localized inflammatory response characterized by thermal and mechanical hyperalgesia.[5][6]
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Visceral Hypersensitivity: Intracolonic administration of TNBS induces a chronic colitis and visceral hypersensitivity, modeling inflammatory bowel disease.[5][6]
Behavioral Assays
-
Mechanical Allodynia/Hyperalgesia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold, a measure of mechanical sensitivity.
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured to assess sensitivity to heat.[8]
-
Motor Coordination (Rotarod Test): To assess whether the compound has sedative or motor-impairing effects, animals are placed on a rotating rod, and the latency to fall is measured. This compound was shown to have no significant effect on motor function.[5][6]
Biomarker Analysis
-
Prostanoid Measurement: Levels of prostaglandins (PGE2, PGF2α) and other lipids (LTB4, TXB2) in the spinal cord and brain tissue are quantified using methods like LC-MS/MS to assess the neuroinflammatory response.[5][6] this compound was found to prevent the TNBS-induced increase in these pro-inflammatory lipids.[5][6]
-
Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 in spinal cord tissue can be measured using techniques like ELISA or multiplex assays.[6]
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for evaluating a compound like this compound in a preclinical model of neuropathic pain.
Caption: Preclinical workflow for neuropathic pain studies.
Conclusion
This compound represents a promising therapeutic agent for neuropathic pain by targeting the P2X7 receptor and mitigating neuroinflammation. Its efficacy in multiple preclinical models, coupled with a favorable pharmacokinetic profile, underscores its potential for clinical development. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound and other P2X7 receptor antagonists for the treatment of chronic pain conditions.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasp-pain.org [iasp-pain.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Lu AF27139 in Rat Models of Visceral Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, a significant feature of gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD), presents a considerable therapeutic challenge. The P2X7 receptor, an ATP-gated ion channel expressed on various cell types including immune cells like microglia, has emerged as a promising target for the treatment of chronic pain states. Lu AF27139, a selective and central nervous system (CNS) penetrant P2X7 receptor antagonist, has demonstrated efficacy in preclinical models of visceral pain. These application notes provide detailed protocols and data for the use of this compound in a rat model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced visceral hypersensitivity.
Quantitative Data Summary
The following tables summarize the in vivo dosage and efficacy of this compound in a rat model of TNBS-induced visceral pain.
Table 1: this compound Dosage and Administration in Rats
| Compound | Dosing Range (p.o.) | Vehicle | Species | Model |
| This compound | 10 - 100 mg/kg | Not Specified | Rat | TNBS-induced visceral hypersensitivity |
Table 2: Efficacy of this compound on Visceral Hypersensitivity
| Treatment | Dose (p.o.) | Primary Efficacy Endpoint | Outcome |
| This compound | 10 mg/kg | Reversal of colonic hypersensitivity | Effective |
| This compound | 30 mg/kg | Reversal of colonic hypersensitivity | Effective |
| This compound | 100 mg/kg | Reversal of colonic hypersensitivity | Effective |
Experimental Protocols
TNBS-Induced Visceral Hypersensitivity Model in Rats
This protocol describes the induction of colonic hypersensitivity in rats using TNBS, a model that mimics aspects of inflammatory bowel disease and associated visceral pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (50 mg/kg)
-
Ethanol (50%)
-
Vehicle for TNBS (e.g., saline)
-
Catheter for intracolonic administration
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize rats using appropriate anesthesia.
-
Gently insert a catheter into the colon, approximately 8 cm proximal to the anus.
-
Slowly instill 0.5 mL of the TNBS solution (50 mg/kg in 50% ethanol) into the colon.
-
To ensure the distribution of the TNBS solution, hold the rat in a head-down position for a few minutes after administration.
-
House the rats individually and allow them to recover for 7 days. This period allows for the development of a stable visceral hypersensitivity.[1][2][3]
-
Sham-treated rats should receive an equal volume of the vehicle.
Assessment of Visceral Sensitivity by Colorectal Distension (CRD)
Visceral sensitivity is quantified by measuring the visceromotor response (VMR) to colorectal distension. The CRD threshold is the pressure at which a behavioral response to the distension is observed.
Materials:
-
Inflatable balloon catheter
-
Pressure transducer and pump system
-
Restraining device for rats
Procedure:
-
Seven days post-TNBS or sham treatment, acclimate the rats to the restraining devices.
-
Gently insert the inflatable balloon catheter into the distal colon.
-
Administer this compound (10, 30, or 100 mg/kg, p.o.) or vehicle.
-
After a predetermined pretreatment time (e.g., 60, 80, 100, and 120 minutes post-dose), begin the CRD procedure.[3]
-
Inflate the balloon to various pressures in ascending order (e.g., 0-60 mmHg).
-
Record the pressure at which a clear abdominal muscle contraction and/or lifting of the abdomen is observed. This is the colorectal distension threshold.
-
A reversal of TNBS-induced reduction in the distension threshold by this compound indicates analgesic efficacy.[1][2]
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the in vivo assessment of this compound in the rat model of TNBS-induced visceral pain.
Caption: Experimental workflow for TNBS-induced visceral pain in rats.
Proposed Signaling Pathway of this compound
This compound is a P2X7 receptor antagonist. In states of visceral hypersensitivity, elevated extracellular ATP in the CNS can activate P2X7 receptors on microglia. This activation triggers a downstream signaling cascade leading to the production and release of pro-inflammatory mediators, which contribute to central sensitization and pain. This compound blocks the initial step in this pathway.
Caption: Proposed signaling pathway of this compound in visceral pain.
Safety and Tolerability
In preclinical studies, this compound was well-tolerated in rats. Doses up to 300 mg/kg did not produce any significant effects on motor function and coordination as assessed by the rotarod test.[1][2][4]
Conclusion
This compound demonstrates significant efficacy in a rat model of TNBS-induced visceral pain, suggesting that antagonism of the P2X7 receptor is a viable strategy for the treatment of visceral hypersensitivity. The provided protocols offer a framework for the in vivo evaluation of this compound and similar compounds. The proposed mechanism of action involves the attenuation of microglial activation and the subsequent reduction of pro-inflammatory mediators in the central nervous system.
References
- 1. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 receptor-mediated release of microglial prostanoids and miRNAs correlates with reversal of neuropathic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 Receptors in Neurological and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]
Application Notes and Protocols for IL-1β Release Assay in THP-1 Cells Using a Novel NLRP3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant area of therapeutic research. This document provides a detailed protocol for assessing the efficacy of a novel NLRP3 inhibitor, exemplified by Lu AF27139, in a human monocytic cell line (THP-1). The protocol outlines the steps for cell culture, differentiation, priming, and activation of the NLRP3 inflammasome, followed by the quantification of interleukin-1β (IL-1β) release.
Introduction
The NOD-like receptor family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response.[1][2][3] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][4][5] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[3][4] Signal 1 is often initiated by microbial components like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β.[4] Signal 2 can be triggered by a variety of stimuli, including ATP, which induces potassium efflux and the assembly of the NLRP3 inflammasome.[3]
THP-1, a human monocytic leukemia cell line, is a widely used model for studying monocyte and macrophage biology, including the inflammatory response.[6][7] Upon differentiation with phorbol 12-myristate 13-acetate (PMA), THP-1 cells become macrophage-like and are capable of a robust inflammatory response, including the secretion of IL-1β upon NLRP3 inflammasome activation.[7][8] This makes them an ideal system for screening and characterizing novel NLRP3 inhibitors.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the putative site of action for a direct NLRP3 inhibitor.
References
- 1. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparing Lu AF27139 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Lu AF27139, a potent and selective P2X7 receptor antagonist, for in vivo administration. The information is intended to guide researchers in formulating this compound for preclinical studies.
Introduction
This compound is a novel, CNS-penetrant P2X7 receptor antagonist with demonstrated efficacy in rodent models of pain and inflammation.[1][2][3] Proper formulation is critical to ensure accurate and reproducible results in in vivo experiments. This document outlines the established method for oral administration and provides guidance on developing formulations for other routes, such as intravenous (IV) and intraperitoneal (IP), based on common practices for compounds with low aqueous solubility.
Quantitative Data Summary
The following table summarizes key quantitative data for the in vivo administration of this compound based on published studies.
| Parameter | Value | Species | Route of Administration | Reference |
| Formulation | 20% w/v hydroxypropyl-β-cyclodextrin in water for injection | Rat | Oral (p.o.) | [2] |
| Dosing Range | 3 - 30 mg/kg | Rat | Oral (p.o.) | [2] |
| 10 - 100 mg/kg | Rat | Oral (p.o.) | [2] | |
| 30 - 300 mg/kg (for safety studies) | Rat | Oral (p.o.) | [2] | |
| Dosing Volume | 5 - 10 mL/kg | Rat | Oral (p.o.) | [2] |
| Pharmacokinetics (Rat) | ||||
| Oral Bioavailability | High | Rat | Oral (p.o.) | [1][2] |
| Clearance | 0.79 L/(h·kg) | Rat | Not specified | [1][2] |
| CNS Permeability | Good | Rat | Not specified | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution for oral gavage in rodents, based on published literature.[2]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
pH meter (optional)
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of HP-β-CD to make a 20% (w/v) solution in WFI. For example, to prepare 10 mL of vehicle, weigh 2 g of HP-β-CD.
-
Add the HP-β-CD to the WFI in a sterile vial.
-
Stir the mixture using a magnetic stirrer until the HP-β-CD is completely dissolved. This may take some time. Gentle warming (e.g., to 37°C) can aid dissolution.
-
-
Prepare the Dosing Solution:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, weigh 100 mg of this compound for a final volume of 10 mL.
-
Add the weighed this compound powder to the 20% HP-β-CD vehicle.
-
Stir the mixture vigorously until the this compound is completely dissolved. Visually inspect the solution for any undissolved particles. Sonication may be used to aid dissolution if necessary.
-
If required, adjust the pH of the final solution to a physiologically acceptable range (typically pH 4-8 for oral administration) using small amounts of dilute acid or base.[4]
-
-
Storage and Administration:
-
Store the prepared dosing solution at 4°C, protected from light. The stability of the solution under these conditions should be determined for long-term studies.
-
Before administration, allow the solution to come to room temperature and vortex briefly.
-
Administer the solution to the animals via oral gavage at the appropriate volume based on their body weight.
-
Protocol 2: Considerations for Intravenous and Intraperitoneal Formulations
Specific formulations for IV or IP administration of this compound are not detailed in the available literature. However, given its use in a cyclodextrin-based oral formulation, it is likely that this compound has low aqueous solubility. Therefore, developing IV or IP formulations will require strategies to enhance its solubility and ensure safety upon injection.
General Strategies for Poorly Soluble Compounds: [4][5][6][7][8]
-
Co-solvents: Utilize a mixture of a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol 300/400) and water. The percentage of the organic co-solvent should be kept to a minimum to avoid toxicity.
-
pH Adjustment: If this compound is a weak acid or base, its solubility can be increased by adjusting the pH of the formulation to ionize the compound. The pH of IV formulations should ideally be within the range of 3-9.[4]
-
Surfactants: Employ non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) to form micelles that can encapsulate the drug. Careful selection and concentration of surfactants are necessary to avoid hemolysis and other adverse effects.
-
Nanosuspensions: Reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.[9] This often requires specialized equipment.
Recommended Workflow for Developing an IV/IP Formulation:
-
Determine Physicochemical Properties:
-
Measure the aqueous solubility of this compound at different pH values.
-
Determine the pKa and logP of the compound.
-
-
Screen Solubilizing Excipients:
-
Test the solubility of this compound in various pharmaceutically acceptable co-solvents, surfactant solutions, and cyclodextrins.
-
-
Develop Prototype Formulations:
-
Based on the screening results, prepare several prototype formulations.
-
Assess the physical and chemical stability of these formulations.
-
-
In Vitro Safety Assessment:
-
Evaluate the potential for precipitation upon dilution in physiological fluids (e.g., plasma).
-
For IV formulations, assess the hemolytic potential.
-
-
Pilot In Vivo Studies:
-
Administer the most promising formulations to a small group of animals to assess for any acute toxicity or adverse reactions at the injection site.
-
Conduct pharmacokinetic studies to determine the exposure profile of the new formulation.
-
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway initiated by the activation of the P2X7 receptor, which is the target of this compound. Activation of P2X7R by extracellular ATP leads to ion flux and the activation of downstream inflammatory and cell death pathways.[10][11][12][13][14]
Caption: Simplified P2X7 receptor signaling pathway.
Experimental Workflow for Oral Formulation Preparation
The diagram below outlines the key steps in the preparation of this compound for oral administration.
Caption: Workflow for preparing this compound oral dosing solution.
References
- 1. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unife.it [iris.unife.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Lu AF27139 Vehicle with Hydroxypropyl-β-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF27139 is a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation and a promising target for the treatment of central nervous system (CNS) diseases.[1] Due to its hydrophobic nature, this compound exhibits poor aqueous solubility, posing a challenge for its administration in preclinical and clinical research. To overcome this limitation, formulation strategies are employed to enhance its solubility and bioavailability. One such effective approach is the use of hydroxypropyl-β-cyclodextrin (HP-β-CD), a cyclic oligosaccharide known for its ability to form inclusion complexes with poorly soluble compounds, thereby increasing their solubility in aqueous media.
These application notes provide a detailed protocol for the preparation of a this compound vehicle using hydroxypropyl-β-cyclodextrin, based on information from preclinical studies. Additionally, this document outlines the signaling pathway of the P2X7 receptor to provide context for the mechanism of action of this compound.
Data Presentation
While specific quantitative data on the solubility and stability of this compound in a 20% hydroxypropyl-β-cyclodextrin solution is not publicly available, preclinical studies have successfully utilized this vehicle for in vivo administration.[2] The following table summarizes the known formulation details. Researchers are strongly encouraged to determine the specific solubility and stability parameters for their own preparations.
| Parameter | Value/Recommendation | Source |
| Vehicle Composition | 20% (w/v) Hydroxypropyl-β-cyclodextrin (Kleptose®) in Water for Injection | [2] |
| This compound Concentration | To be determined experimentally based on desired dosage | - |
| Solubility of this compound | Not publicly available. Recommended to be determined experimentally. | - |
| Stability of Formulation | Not publicly available. Recommended to be determined experimentally (short-term and long-term). | - |
| Appearance | Should be a clear, colorless to slightly yellow solution, free of visible particles. | General practice |
| pH | Recommended to be measured and adjusted if necessary for the specific application. | General practice |
Experimental Protocols
Protocol 1: Preparation of 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Vehicle
This protocol describes the preparation of the vehicle used to dissolve this compound.
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), pharmaceutical grade (e.g., Kleptose®)
-
Water for Injection (WFI)
-
Sterile, pyrogen-free glassware (e.g., beakers, volumetric flasks)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm pore size)
-
Sterile storage container
Procedure:
-
Weighing: Accurately weigh the required amount of HP-β-CD. For example, to prepare 100 mL of a 20% (w/v) solution, weigh 20 g of HP-β-CD.
-
Dissolution: In a sterile beaker, add the weighed HP-β-CD to approximately 80% of the final volume of WFI (e.g., 80 mL for a 100 mL final volume).
-
Stirring: Place the beaker on a magnetic stirrer and add a sterile stir bar. Stir the solution at room temperature until the HP-β-CD is completely dissolved. This may take some time. Gentle warming (e.g., to 30-40°C) can be used to expedite dissolution, but the solution should be allowed to return to room temperature before final volume adjustment.
-
Volume Adjustment: Once the HP-β-CD is fully dissolved, transfer the solution to a sterile volumetric flask. Rinse the beaker with a small amount of WFI and add the rinsing to the volumetric flask. Add WFI to the flask to reach the final desired volume (e.g., 100 mL).
-
Sterilization: Sterilize the 20% HP-β-CD solution by filtering it through a sterile 0.22 µm filter into a sterile storage container.
-
Storage: Store the sterile vehicle at 2-8°C, protected from light. The recommended storage duration should be determined by in-house stability studies.
Protocol 2: Preparation of this compound Formulation
This protocol provides a general method for dissolving this compound in the prepared 20% HP-β-CD vehicle. The final concentration of this compound will depend on the specific requirements of the study.
Materials:
-
This compound powder
-
Prepared sterile 20% (w/v) HP-β-CD vehicle
-
Sterile vials or tubes
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder.
-
Addition of Vehicle: Add the weighed this compound to a sterile vial. Add the appropriate volume of the 20% HP-β-CD vehicle to achieve the target concentration.
-
Dissolution: Tightly cap the vial and mix thoroughly using a vortex mixer. If the compound does not dissolve readily, sonication in a water bath at room temperature can be applied intermittently. Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.
-
Final Checks: Once dissolved, the formulation should be a clear solution. It is recommended to measure the pH of the final formulation.
-
Use: The formulation should be prepared fresh before each use. If storage is necessary, the stability should be validated under the intended storage conditions (e.g., temperature, light exposure).
Protocol 3: Determination of this compound Solubility (Recommended)
To ensure accurate dosing, it is crucial to determine the maximum solubility of this compound in the 20% HP-β-CD vehicle.
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the 20% HP-β-CD vehicle in several vials.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Separation of Undissolved Compound: After equilibration, centrifuge the vials at high speed to pellet the undissolved compound.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate Solubility: Back-calculate the concentration in the original supernatant to determine the solubility of this compound in the vehicle.
Visualizations
P2X7 Receptor Signaling Pathway
This compound acts as an antagonist to the P2X7 receptor. The following diagram illustrates the general signaling pathway initiated by the activation of the P2X7 receptor by its endogenous agonist, ATP.
Caption: P2X7 Receptor Signaling Cascade.
Experimental Workflow for this compound Vehicle Preparation
The following diagram outlines the key steps for the preparation of the this compound formulation.
Caption: this compound Formulation Workflow.
References
Application Notes and Protocols for Determining the Optimal BzATP Concentration for P2X7 Activation in the Presence of Lu AF27139
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurodegenerative processes.[1][2] Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, including ion influx, pore formation, and the release of pro-inflammatory cytokines like IL-1β.[3][4] 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) is a potent synthetic agonist of the P2X7 receptor, exhibiting a 5- to 10-fold greater potency than ATP.[5] This makes it an invaluable tool for studying P2X7 receptor function.
Lu AF27139 is a potent, selective, and orally active antagonist of the P2X7 receptor, with activity against human, rat, and mouse orthologs.[1] Understanding the interplay between BzATP and this compound is crucial for developing robust in vitro and in vivo models to investigate the therapeutic potential of P2X7 antagonism.
These application notes provide detailed protocols for determining the optimal BzATP concentration for P2X7 activation when studying the inhibitory effects of this compound. The protocols cover key functional assays: calcium influx, pore formation, and IL-1β release.
Data Presentation: Quantitative Analysis of this compound and BzATP in P2X7 Receptor Assays
The following tables summarize the inhibitory potency of this compound against BzATP-induced P2X7 receptor activation across different species and cell types. Additionally, typical BzATP concentrations used in these assays are provided to guide experimental design.
Table 1: Inhibitory Potency (IC50) of this compound against BzATP-Induced P2X7 Activation
| Species | Cell Type | Assay Type | BzATP Concentration | This compound IC50 | Reference |
| Human | THP-1 cells | IL-1β Release | Not Specified | 38 ± 2.5 nM | [1] |
| Rat | Primary Cortical Microglia | IL-1β Release | 1 mM | 38 ± 19 nM | [1] |
| Rat | HEK293 cells (stably transfected) | Electrophysiology (current inhibition) | 100 µM | 66 nM | [1] |
| Mouse | Primary Cortical Microglia | IL-1β Release | 1 mM | 26 ± 6 nM | [1] |
Table 2: Representative BzATP Concentrations for P2X7 Receptor Activation in Antagonist Studies
| Assay Type | Typical BzATP Concentration Range | Notes | Reference |
| Calcium Influx | EC80 concentration for the specific cell line | Determined from a BzATP dose-response curve. | |
| Pore Formation (YO-PRO-1 Uptake) | 100 µM - 300 µM | Higher concentrations may be required depending on the cell type. | [3][6] |
| IL-1β Release | 100 µM - 1 mM | Often used in conjunction with LPS priming. | [1][3] |
| Electrophysiology | 100 µM - 300 µM | Sufficient to elicit a robust and measurable current. | [1] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: P2X7 receptor signaling pathway upon activation by BzATP and inhibition by this compound.
Caption: Experimental workflow for determining optimal BzATP concentration and assessing this compound antagonism.
Experimental Protocols
Determination of Optimal BzATP Concentration (EC50 and EC80)
Before assessing the inhibitory activity of this compound, it is crucial to determine the optimal concentration of BzATP for stimulating the P2X7 receptor in your specific cell system. An EC80 concentration (the concentration that elicits 80% of the maximal response) is often recommended for antagonist studies. The following protocol describes a calcium influx assay for this purpose.
Materials:
-
P2X7 receptor-expressing cells (e.g., HEK293-hP2X7, THP-1)
-
96-well black, clear-bottom plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺)
-
BzATP stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the P2X7-expressing cells into a 96-well plate and culture overnight to achieve a confluent monolayer.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in the assay buffer.
-
Remove the culture medium and add the Fluo-4 AM loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
Gently wash the cells with assay buffer to remove extracellular dye.[4]
-
-
BzATP Dose-Response:
-
Prepare serial dilutions of BzATP in the assay buffer.
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the different concentrations of BzATP and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each BzATP concentration.
-
Plot the change in fluorescence against the BzATP concentration and fit the data to a dose-response curve to determine the EC50 and EC80 values.
-
This compound Antagonism Assays
Once the optimal BzATP concentration is determined, you can proceed with assessing the inhibitory effect of this compound using one or more of the following functional assays.
Procedure:
-
Follow steps 1 and 2 of the "Determination of Optimal BzATP Concentration" protocol.
-
Antagonist Pre-incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.[4]
-
BzATP Stimulation:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the predetermined optimal concentration of BzATP (e.g., EC80) and immediately record the fluorescence signal.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the BzATP-induced calcium influx for each concentration of this compound.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
-
This assay measures the uptake of the fluorescent dye YO-PRO-1, which can enter the cell through the large pore formed upon sustained P2X7 activation.[7]
Materials:
-
P2X7 receptor-expressing cells
-
96-well black, clear-bottom plates
-
YO-PRO-1 dye
-
Assay buffer
-
BzATP
-
This compound
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells as described previously.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for the desired time (e.g., 15-30 minutes) at 37°C.
-
Assay Initiation:
-
Prepare a solution containing the optimal concentration of BzATP and YO-PRO-1 dye.
-
Add the BzATP/YO-PRO-1 solution to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of YO-PRO-1 uptake for each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the this compound concentration.
-
This assay is particularly relevant for immune cells and measures a key downstream inflammatory consequence of P2X7 activation.
Materials:
-
Monocytic cell line (e.g., THP-1) or primary macrophages
-
Lipopolysaccharide (LPS)
-
BzATP
-
This compound
-
ELISA kit for human or rodent IL-1β
Procedure:
-
Cell Priming:
-
Culture the cells to the desired density.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[3]
-
-
Antagonist Treatment:
-
Wash the cells to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.[3]
-
-
Agonist Stimulation:
-
Stimulate the cells with the optimal concentration of BzATP for 30-60 minutes.[3]
-
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatants.
-
Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the this compound concentration.
-
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to determine the optimal BzATP concentration for P2X7 receptor activation and to subsequently characterize the inhibitory activity of this compound. By following these detailed methodologies, scientists can generate robust and reproducible data to advance our understanding of P2X7 receptor pharmacology and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Lu AF27139 in LPS-Primed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF27139 is a potent and selective antagonist of the P2X7 receptor, a key player in the inflammatory cascade.[1] The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells, including microglia and macrophages. Its activation by high concentrations of extracellular ATP, a danger signal released during cellular stress or injury, triggers the assembly and activation of the NLRP3 inflammasome. This multi-protein complex initiates a signaling cascade that leads to the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).
This document provides a detailed experimental protocol for utilizing this compound to inhibit P2X7 receptor activation in lipopolysaccharide (LPS)-primed cells, a common in vitro model to study inflammation. The provided methodologies and data will enable researchers to effectively evaluate the therapeutic potential of P2X7 receptor antagonism in inflammatory disease models.
Data Presentation
The inhibitory potency of this compound against P2X7 receptor activation has been quantified across different species and cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in blocking BzATP-induced IL-1β release from LPS-primed cells.
| Species | Cell Type | Assay | IC50 (nM) | Reference |
| Human | THP-1 cells | LPS-primed, BzATP-induced IL-1β release | 38 ± 2.5 | [1] |
| Rat | Primary cortical microglia | LPS-primed, BzATP-induced IL-1β release | 38 ± 19 | [1] |
| Mouse | Primary cortical microglia | LPS-primed, BzATP-induced IL-1β release | 26 ± 6 | [1] |
Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP in LPS-primed immune cells initiates a well-defined signaling cascade culminating in the release of mature IL-1β. The diagram below illustrates this pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the inhibitory effect of this compound on LPS-primed cells.
Experimental Protocols
This section provides a detailed protocol for an in vitro assay to determine the efficacy of this compound in inhibiting P2X7 receptor-mediated IL-1β release from LPS-primed human THP-1 monocyte-derived macrophages.
Materials:
-
Human THP-1 monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate THP-1 cells into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. Differentiated macrophages will become adherent.
-
After incubation, gently aspirate the PMA-containing medium, wash the cells once with warm PBS, and add fresh, PMA-free medium. Allow the cells to rest for 24 hours before the experiment.
-
-
LPS Priming:
-
Prepare a stock solution of LPS in sterile PBS.
-
Dilute the LPS stock solution in culture medium to a final concentration of 1 µg/mL.
-
Remove the medium from the rested macrophages and add the LPS-containing medium.
-
Incubate the cells for 3-4 hours at 37°C in a 5% CO2 incubator. This step is crucial for the upregulation of pro-IL-1β expression.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After LPS priming, gently wash the cells twice with warm PBS to remove the LPS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
-
BzATP Stimulation:
-
Prepare a stock solution of BzATP in sterile water or PBS.
-
Dilute the BzATP stock solution in serum-free culture medium to achieve a final concentration of 100-300 µM.
-
Add the BzATP solution to all wells except for the negative control wells (which should receive medium only).
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Supernatant Collection and Analysis:
-
Following incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatants from each well without disturbing the cell layer.
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Note: This protocol can be adapted for other immune cells, such as primary microglia or macrophages. However, cell culture conditions, as well as concentrations of LPS, BzATP, and this compound, may need to be optimized for each cell type.
References
Application Note: Measuring the Efficacy of Lu AF27139 in Attenuating Interleukin-1β Secretion Using an IL-1β ELISA Kit
Abstract
This application note provides a detailed protocol for quantifying the efficacy of Lu AF27139, a potent and selective P2X7 receptor antagonist, in reducing the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) from cultured cells.[1][2][3][4][5][6] The protocol outlines the use of a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for the detection of IL-1β in cell culture supernatants. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of P2X7 receptor antagonists in inflammatory diseases.
Introduction
Interleukin-1β (IL-1β) is a key mediator of inflammation and is implicated in a wide range of inflammatory diseases.[7][8] Its synthesis and secretion are tightly regulated processes, often initiated by the activation of the NLRP3 inflammasome in response to cellular stress or danger signals.[7] The P2X7 receptor, an ATP-gated ion channel, is a known activator of the NLRP3 inflammasome.[9] Upon activation by extracellular ATP, the P2X7 receptor facilitates ion fluxes that trigger the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1.[7] Activated caspase-1 then cleaves the inactive precursor, pro-IL-1β, into its mature, secretable form.[7]
This compound is a novel, CNS-penetrant P2X7 receptor antagonist that has shown efficacy in rodent models of pain and inflammation.[1][2][3][4][5][6] Its mechanism of action involves blocking the P2X7 receptor, thereby inhibiting the downstream signaling cascade that leads to IL-1β production and release.[3][4][5][6] This application note describes a robust and reproducible method to quantify the inhibitory effect of this compound on IL-1β secretion using a commercially available IL-1β ELISA kit.
Signaling Pathway
The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that results in the maturation and secretion of IL-1β. This compound acts as an antagonist to this receptor, thereby inhibiting this pathway.
References
- 1. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interleukin 1 beta - Wikipedia [en.wikipedia.org]
- 8. raybiotech.com [raybiotech.com]
- 9. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lu AF27139 Administration in Mouse Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AF27139 is a potent and selective, central nervous system (CNS) penetrant antagonist of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the CNS.[3] Activation of the P2X7R by high concentrations of extracellular ATP, often released from damaged or stressed cells, triggers a cascade of pro-inflammatory events. This includes the activation of the NLRP3 inflammasome and the subsequent release of inflammatory cytokines such as IL-1β and IL-18.[3] Given the crucial role of neuroinflammation in the pathogenesis of various neurodegenerative diseases, targeting the P2X7R with antagonists like this compound presents a promising therapeutic strategy.
These application notes provide an overview of the preclinical data on this compound in rodent models and offer detailed, exemplary protocols for its administration in mouse models of Alzheimer's and Parkinson's disease.
Data Presentation: Summary of Preclinical Studies
While specific studies on this compound in mouse models of neurodegenerative diseases are not yet widely published, data from rodent models of neuroinflammation and pain provide valuable insights into its in vivo activity and dose-response relationships.
Table 1: Summary of this compound Administration in Rat Models of Inflammatory and Visceral Pain
| Parameter | CFA-Induced Mechanical Hyperalgesia Model | TNBS-Induced Colonic Hypersensitivity Model |
| Animal Model | Male Sprague Dawley rats | Male Sprague Dawley rats |
| Dosage Range | 3–30 mg/kg, p.o. | 10–100 mg/kg, p.o. |
| Treatment Regimen | Single dose | Single dose |
| Primary Outcome | Reversal of mechanical hyperalgesia | Reversal of colonic hypersensitivity |
| Biochemical Markers | Not reported in this model | Prevention of increased PGE2, LTB4, PGF2α, and TXB2 in the brain and spinal cord |
| Reference | [1][4] | [1][4][5] |
Table 2: Safety and Tolerability of this compound in Rodents
| Parameter | Finding | Animal Model | Dosage | Reference |
| Motor Function | No significant effect on motor function and coordination | Rats | Up to 300 mg/kg | [1][4] |
| General Toxicity | No effect in standard in vitro and in vivo toxicity studies | Not specified | Not specified | [2] |
Signaling Pathway
The proposed mechanism of action for this compound in the context of neurodegeneration involves the inhibition of the P2X7 receptor on microglia, thereby dampening the neuroinflammatory response.
Experimental Protocols
The following protocols are provided as a starting point for researchers wishing to investigate the efficacy of this compound in mouse models of neurodegeneration. Dosages are extrapolated from rat studies and should be optimized for specific mouse models and experimental questions.
Protocol 1: Administration of this compound in a Mouse Model of Alzheimer's Disease (e.g., 5xFAD mice)
Objective: To assess the effect of this compound on amyloid pathology, neuroinflammation, and cognitive deficits in a transgenic mouse model of Alzheimer's disease.
Materials:
-
5xFAD transgenic mice and wild-type littermate controls.
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles.
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Reagents for immunohistochemistry (e.g., anti-Aβ, anti-Iba1, anti-GFAP antibodies).
-
Reagents for ELISA or multiplex assays (e.g., for IL-1β, TNF-α).
Workflow:
Procedure:
-
Animal Acclimation: Acclimate 3-month-old 5xFAD and wild-type mice to the housing facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg, this compound 100 mg/kg).
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle daily.
-
Administration: Administer this compound or vehicle via oral gavage once daily for a period of 3 months.
-
Behavioral Testing: In the final week of treatment, perform cognitive testing using the Morris water maze to assess learning and memory.
-
Tissue Collection: At the end of the treatment period, euthanize mice and perfuse with saline. Collect brain tissue for subsequent analyses.
-
Analysis:
-
Histology: Process one hemisphere for immunohistochemical analysis of amyloid plaque burden (e.g., using 4G8 or 6E10 antibodies), microgliosis (Iba1), and astrocytosis (GFAP).
-
Biochemistry: Homogenize the other hemisphere to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or multiplex assays.
-
Protocol 2: Administration of this compound in a Mouse Model of Parkinson's Disease (e.g., MPTP-induced model)
Objective: To evaluate the neuroprotective effects of this compound on dopaminergic neurons and motor function in a neurotoxin-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles.
-
Behavioral testing apparatus (e.g., rotarod, pole test).
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase (TH), anti-Iba1 antibodies).
-
HPLC system for dopamine and metabolite analysis.
Workflow:
Procedure:
-
Animal Acclimation: Acclimate adult C57BL/6 mice to the housing facility for at least one week.
-
Group Allocation: Randomly assign mice to treatment groups.
-
Pre-treatment: Administer this compound or vehicle via oral gavage once daily for 7 days prior to MPTP administration.
-
MPTP Induction: On day 8, induce dopaminergic neurodegeneration by administering four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.
-
Post-treatment: Continue daily oral gavage with this compound or vehicle for 7 days following MPTP administration.
-
Behavioral Testing: On day 15, assess motor coordination and bradykinesia using the rotarod and pole tests.
-
Tissue Collection: At the end of the study, euthanize mice and collect brain tissue.
-
Analysis:
-
Histology: Perform stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) and assess microgliosis (Iba1).
-
Neurochemistry: Measure dopamine and its metabolites in the striatum using HPLC.
-
Conclusion
This compound, as a CNS-penetrant P2X7R antagonist, holds considerable potential for the treatment of neurodegenerative diseases where neuroinflammation is a key pathological driver. The provided protocols offer a framework for the preclinical evaluation of this compound in relevant mouse models of Alzheimer's and Parkinson's disease. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to further elucidate the therapeutic utility of targeting the P2X7R in neurodegeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel mouse model for investigating α-synuclein aggregates in oligodendrocytes: implications for the glial cytoplasmic inclusions in multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Lu AF27139
These application notes provide detailed protocols for designing and performing cell-based assays to screen for modulators of the P2X7 receptor, with a primary focus on the antagonist Lu AF27139. Additionally, protocols for screening against the Neuropeptide FF Receptor 1 (NPFFR1) are included to facilitate broader characterization of the compound's activity.
Part 1: P2X7 Receptor Antagonist Screening
This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3][4] Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in ion flux and, with prolonged activation, the formation of a larger pore permeable to molecules up to 900 Da.[5][6] This activation triggers downstream signaling cascades, including the release of pro-inflammatory cytokines like IL-1β.[7][8] The following protocols describe assays to measure the inhibitory effect of compounds like this compound on P2X7 receptor function.
P2X7 Signaling Pathway
Activation of the P2X7 receptor by ATP initiates a cascade of events, including calcium influx and the formation of a large membrane pore, which are key events for screening antagonists.
Calcium Flux Assay
This assay measures the influx of extracellular calcium upon P2X7 receptor activation, which is a rapid and direct indicator of channel opening. Antagonists will inhibit this calcium influx.
Experimental Workflow: Calcium Flux Assay
Protocol: Calcium Flux Assay
-
Cell Culture:
-
Seed HEK293 cells stably expressing the human P2X7 receptor into black, clear-bottom 96-well plates at a density of 5 x 10⁴ cells per well.
-
Culture overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in Hanks' Balanced Salt Solution - HBSS).[9]
-
Wash the cells once with HBSS.
-
Add 100 µL of the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[9]
-
Wash the cells twice with HBSS to remove excess dye.[9]
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.[5]
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add a P2X7 agonist, such as BzATP (2'- & 3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), to a final concentration of 100-300 µM.[7]
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist.
-
Plot the inhibition of the calcium response against the concentration of this compound to determine the IC₅₀ value.
-
Data Presentation: Calcium Flux Assay
| Compound | Target | Agonist (Concentration) | IC₅₀ (nM) |
| This compound | human P2X7 | BzATP (100 µM) | 12 |
| This compound | rat P2X7 | BzATP (100 µM) | 2.4 |
| Control Antagonist | human P2X7 | BzATP (100 µM) | Value |
Data derived from literature.[1][4]
Dye Uptake (Pore Formation) Assay
This assay measures the uptake of fluorescent dyes, such as YO-PRO-1 or Ethidium Bromide, through the large pore that forms upon sustained P2X7 receptor activation.[10][11][12]
Experimental Workflow: Dye Uptake Assay
Protocol: YO-PRO-1 Uptake Assay
-
Cell Culture:
-
Seed HEK293-P2X7 cells in a 96-well plate as described for the calcium flux assay.
-
-
Compound Incubation:
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.[5]
-
-
Agonist and Dye Addition:
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 15-30 minutes.[5]
-
Measure the fluorescence of the incorporated dye using a fluorescence plate reader (Excitation: ~491 nm, Emission: ~509 nm).
-
-
Data Analysis:
-
Determine the IC₅₀ value for this compound by plotting the inhibition of dye uptake against the inhibitor concentration.
-
Data Presentation: Dye Uptake Assay
| Compound | Target | Agonist (Concentration) | Dye | IC₅₀ (µM) |
| This compound | human P2X7 | ATP (1 mM) | YO-PRO-1 | Value |
| Control Antagonist 1 | human P2X7 | ATP (1 mM) | YO-PRO-1 | 29.14 - 35.34 |
| Control Antagonist 2 | human P2X7 | ATP (1 mM) | Ethidium Bromide | Value |
Control antagonist data derived from literature.[13]
IL-1β Release Assay
This is a downstream functional assay that measures the release of the pro-inflammatory cytokine IL-1β, a key consequence of P2X7 receptor activation in immune cells.[7]
Experimental Workflow: IL-1β Release Assay
Protocol: IL-1β Release Assay
-
Cell Culture and Priming:
-
Compound Incubation:
-
Wash the cells to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.[7]
-
-
Agonist Stimulation:
-
Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM), for 30-60 minutes.[7]
-
-
Supernatant Collection and Analysis:
-
Centrifuge the cell plates and carefully collect the supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit.[7]
-
-
Data Analysis:
-
Determine the IC₅₀ value for this compound by plotting the inhibition of IL-1β release against the inhibitor concentration.
-
Data Presentation: IL-1β Release Assay
| Compound | Cell Line | Priming Agent | Agonist (Concentration) | IC₅₀ (nM) |
| This compound | THP-1 | LPS | BzATP (1 mM) | 38 |
| This compound | rat primary microglia | LPS | BzATP (1 mM) | 38 |
| This compound | mouse primary microglia | LPS | BzATP (1 mM) | 26 |
Data derived from literature.[1]
Part 2: Neuropeptide FF Receptor 1 (NPFFR1) Screening
NPFFR1 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[14][15] Activation of NPFFR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14] The following protocols are designed to screen compounds for their ability to modulate NPFFR1 activity.
NPFFR1 Signaling Pathway
Upon agonist binding, NPFFR1 activates the Gαi subunit, which in turn inhibits adenylyl cyclase, leading to a reduction in cAMP. The receptor can also signal through β-arrestin recruitment.
cAMP Assay
This assay measures the inhibition of cAMP production following the activation of the Gαi-coupled NPFFR1. For Gαi-coupled receptors, adenylyl cyclase is typically stimulated with forskolin to produce a measurable baseline of cAMP that can then be inhibited by the receptor agonist.[16][17]
Experimental Workflow: cAMP Assay (for Gαi)
Protocol: cAMP Assay
-
Cell Culture:
-
Compound Incubation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[20]
-
Add serial dilutions of the test compound (e.g., this compound).
-
-
Stimulation:
-
Add a known NPFFR1 agonist (e.g., RFRP-3) along with forskolin to stimulate adenylyl cyclase.[19]
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
For agonists, plot the decrease in cAMP against compound concentration to determine the EC₅₀.
-
For antagonists, co-incubate with a known agonist and plot the reversal of cAMP inhibition against compound concentration to determine the IC₅₀.
-
Data Presentation: cAMP Assay
| Compound | Target | Assay Mode | Agonist | EC₅₀/IC₅₀ (nM) |
| This compound | human NPFFR1 | Antagonist | RFRP-3 | Value |
| RFRP-3 (Control Agonist) | human NPFFR1 | Agonist | - | Value |
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated NPFFR1, which is a G-protein-independent signaling event.[23][24]
Experimental Workflow: β-Arrestin Recruitment Assay
Protocol: β-Arrestin Recruitment Assay (PathHunter® Example)
-
Cell Culture:
-
Use a commercially available cell line engineered to co-express a ProLink™ (PK)-tagged NPFFR1 and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., PathHunter® CHO-K1 NPFFR1 β-Arrestin cell line).[25]
-
Seed the cells in a 96-well plate according to the manufacturer's protocol.
-
-
Compound Addition:
-
Add serial dilutions of the test compound to the wells.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagent containing the substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.[25]
-
-
Data Analysis:
-
For agonists, plot the signal intensity against compound concentration to determine the EC₅₀.
-
For antagonists, co-incubate with a known agonist and plot the inhibition of the signal against compound concentration to determine the IC₅₀.
-
Data Presentation: β-Arrestin Recruitment Assay
| Compound | Target | Assay Mode | Agonist | EC₅₀/IC₅₀ (nM) |
| This compound | human NPFFR1 | Antagonist | RFRP-3 | Value |
| RFRP-3 (Control Agonist) | human NPFFR1 | Agonist | - | Value |
These protocols provide a comprehensive framework for the cell-based screening of this compound against its primary target, the P2X7 receptor, and for evaluating its potential off-target effects on the NPFFR1 receptor. The choice of assay will depend on the specific research question, desired throughput, and available instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 11. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. genecards.org [genecards.org]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. revvity.com [revvity.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. benchchem.com [benchchem.com]
- 21. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in IL-1β Assays with Lu AF27139
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering low signal issues in their Interleukin-1 beta (IL-1β) assays when using the CXCR2 antagonist, Lu AF27139. This guide provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and visual aids to diagnose and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my IL-1β assay?
This compound is a selective antagonist of the CXCR2 receptor, which plays a role in neutrophil recruitment and inflammatory responses. While this compound is not expected to directly interact with IL-1β in an immunoassay, its biological effects in cell-based assays could lead to a true reduction in IL-1β production or secretion. In immunoassays, high concentrations of any compound can potentially interfere with antibody-antigen binding.
Q2: My IL-1β signal is low or absent. What are the most common causes?
Low or no signal in an IL-1β assay can stem from several factors, broadly categorized as issues with reagents, protocol execution, or the experimental model itself. Common culprits include improper reagent preparation, incorrect incubation times or temperatures, and issues with the biological samples.
Q3: Could the issue be with my cells not producing IL-1β?
Yes, this is a primary consideration. The stimulus used to induce IL-1β production (e.g., LPS) may be inactive, or the cell line itself may not be responsive. It's also possible that your experimental conditions, including the presence of this compound, are genuinely inhibiting IL-1β production.
Q4: How can I differentiate between a true biological effect of this compound and a technical error in my assay?
A systematic troubleshooting approach is necessary. This involves running appropriate controls, such as a positive control with a known amount of recombinant IL-1β and a vehicle control without this compound, to validate the assay's performance and isolate the effect of the compound.
Troubleshooting Guide: Low Signal in IL-1β Assay
This guide will walk you through a step-by-step process to identify the source of the low signal in your experiment.
Step 1: Assay Validation and Control Check
The first step is to ensure the assay itself is performing as expected.
-
Positive Control: Did you include a positive control, such as recombinant IL-1β? This is crucial to confirm that the assay reagents and procedure are working correctly.
-
Standard Curve: How did the standard curve look? A well-defined standard curve is essential for accurate quantification. If the standard curve is also low or has a poor shape, this points to a systemic issue with the assay.
-
Vehicle Control: What was the IL-1β level in your vehicle-treated, stimulated cells? This will serve as your baseline for comparing the effect of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot low IL-1β signal.
Step 2: Re-evaluation of Experimental Protocol
If the controls suggest an issue with the experimental setup, carefully review your protocol.
Standard IL-1β ELISA Workflow
Caption: A typical workflow for a sandwich ELISA-based IL-1β assay.
Detailed Methodologies:
-
Reagent Preparation:
-
Ensure all reagents are brought to room temperature before use.
-
Reconstitute lyophilized standards and antibodies according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
-
Dilute wash buffers and other reagents to the correct concentrations.
-
-
Incubation Steps:
-
Verify the specified incubation times and temperatures. Inadequate incubation can lead to a significantly reduced signal.
-
Ensure proper plate sealing to prevent evaporation.
-
-
Washing Technique:
-
Inadequate washing can result in high background and low signal. Ensure all wells are thoroughly washed between steps as per the protocol.
-
Step 3: Investigating the Biological System
If the assay appears to be working correctly, the low signal may be a true biological result.
IL-1β Signaling and Potential CXCR2 Crosstalk
Caption: Simplified IL-1β processing and the downstream role of CXCR2.
-
Cell Health:
-
Perform a cell viability assay (e.g., MTT or LDH) to ensure that this compound is not causing cytotoxicity at the tested concentrations. Cell death will lead to a decrease in IL-1β production.
-
-
Stimulus Activity:
-
Confirm the activity of your stimulus (e.g., LPS). Prepare fresh dilutions from a reliable stock.
-
-
Biological Inhibition:
-
It is plausible that by inhibiting CXCR2, this compound is part of a negative feedback loop that reduces IL-1β production. Consider measuring upstream components of the IL-1β pathway to investigate this.
-
Step 4: Data Interpretation and Further Experiments
Quantitative Data Summary
The following tables provide examples of expected vs. problematic data to help you categorize your results.
Table 1: Standard Curve Data
| IL-1β Conc. (pg/mL) | Expected OD (450nm) | Observed Low Signal OD |
| 2000 | 2.50 | 0.80 |
| 1000 | 1.80 | 0.45 |
| 500 | 1.10 | 0.25 |
| 250 | 0.60 | 0.15 |
| 125 | 0.35 | 0.10 |
| 0 | 0.10 | 0.09 |
Table 2: Experimental Sample Data
| Sample | Expected OD (450nm) | Observed Low Signal OD |
| Unstimulated Cells | 0.15 | 0.12 |
| Stimulated + Vehicle | 1.50 | 0.25 |
| Stimulated + this compound | 0.80 (Biological Effect) | 0.22 |
| Positive Control (500 pg/mL) | 1.10 | 1.12 |
If your data resembles the "Observed Low Signal OD" in Table 1, the issue is likely with the assay itself. If your standard curve is acceptable but your experimental samples are low (as in Table 2), the problem is more likely related to your cells or the stimulus.
Suggested Follow-up Experiments:
-
Run a Spike-and-Recovery Experiment: Add a known amount of recombinant IL-1β to your this compound-treated samples and vehicle controls. If you can recover the spiked amount, it suggests that the compound is not interfering with the assay's ability to detect IL-1β.
-
Test a Different IL-1β Assay Kit: If problems persist, trying a kit from a different manufacturer can help rule out a bad batch of reagents.
-
Measure IL-1β mRNA Levels: Use RT-qPCR to determine if this compound is affecting the transcription of the IL-1β gene. This can help differentiate between an effect on transcription/translation versus secretion.
Technical Support Center: Optimizing Lu AF27139 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Lu AF27139 in in vitro experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as microglia and macrophages, as well as other cell types in the central nervous system.[3][4] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to downstream events including pro-inflammatory cytokine release (e.g., IL-1β), pore formation, and activation of the NLRP3 inflammasome.[5][6] this compound blocks these ATP-induced events.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: Based on its in vitro potency (IC50 values), a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. The optimal concentration will depend on the specific cell type, experimental conditions, and the concentration of the P2X7 agonist being used.
Q3: How should I dissolve this compound for in vitro use?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[7] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.[8]
Q4: In which cell lines can I test the activity of this compound?
A4: this compound has been shown to be effective in various cell types that endogenously or exogenously express the P2X7 receptor. Commonly used cell lines for studying P2X7 receptor activity include:
-
THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells and is often used to study inflammasome activation and IL-1β release.[7]
-
HEK293 cells: A human embryonic kidney cell line that can be transfected to express specific P2X7 receptor subtypes (human, rat, mouse) for studying receptor pharmacology.[1][7]
-
Primary microglia: These are primary cells isolated from the brain and are a key cell type for studying neuroinflammation.[7][9]
Q5: What are the common readouts to measure the inhibitory effect of this compound?
A5: The inhibitory activity of this compound can be assessed by measuring the downstream effects of P2X7 receptor activation. Common in vitro assays include:
-
Calcium Influx Assays: Measure the inhibition of ATP-induced intracellular calcium increase using fluorescent calcium indicators.[5]
-
Pore Formation Assays: Assess the blockade of the formation of the P2X7 receptor-associated pore by measuring the uptake of fluorescent dyes such as YO-PRO-1 or ethidium bromide.[5][10]
-
IL-1β Release Assays: Quantify the reduction in the release of the pro-inflammatory cytokine IL-1β, typically measured by ELISA.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in cell culture medium. | The compound has limited aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO and dilute it to the final working concentration in pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[8] |
| High background signal in the assay. | The agonist concentration may be too high, or the incubation time may be too long. | Optimize the agonist (e.g., ATP or BzATP) concentration and incubation time to achieve a robust signal window with low background. |
| Inconsistent IC50 values. | Variations in cell passage number, cell density, or assay conditions. | Use cells within a consistent passage number range, ensure uniform cell seeding density, and maintain consistent assay parameters (e.g., temperature, incubation times). The choice of cytotoxicity or activity assay can also influence IC50 values.[11] |
| No inhibitory effect of this compound observed. | Low or absent P2X7 receptor expression in the chosen cell line. | Confirm P2X7 receptor expression in your cell line at the mRNA and/or protein level. Consider using a cell line with known high P2X7 receptor expression or a transfected cell line. |
| The agonist is not effectively activating the P2X7 receptor. | Verify the activity of your P2X7 agonist (e.g., ATP, BzATP). ATP solutions should be freshly prepared as they can degrade over time. | |
| The compound has degraded. | Store the this compound stock solution at -20°C or -80°C and protect it from light. Perform a fresh dilution for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (IC50 values)
| Species | Cell Line | Assay | IC50 (nM) |
| Human | THP-1 | IL-1β release | 38 ± 2.5 |
| Human | HEK293 (transfected) | Not specified | 54 (Ki) |
| Rat | Primary Cortical Microglia | IL-1β release | 38 ± 19 |
| Rat | HEK293 (transfected) | BzATP-induced current | 66 |
| Rat | Not specified | Not specified | 13 (Ki), 2.4 |
| Mouse | Primary Cortical Microglia | IL-1β release | 26 ± 6 |
| Mouse | Not specified | Not specified | 22 (Ki) |
Data compiled from MedChemExpress Product Data Sheet.[7]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL (251.04 mM) |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (4.18 mM) |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.18 mM) |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (4.18 mM) |
Data from MedChemExpress Product Data Sheet.[7]
Experimental Protocols
Protocol 1: Calcium Influx Assay
This protocol measures the ability of this compound to inhibit P2X7 receptor-mediated calcium influx.
Materials:
-
Cells expressing the P2X7 receptor
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
This compound
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Assay buffer (e.g., HBSS with Ca²⁺)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight.
-
Dye Loading: Load cells with a fluorescent calcium indicator according to the manufacturer's instructions.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation: Pre-incubate cells with various concentrations of this compound or vehicle.
-
Baseline Measurement: Record a baseline fluorescence reading.
-
Agonist Addition: Add a P2X7 agonist to stimulate Ca²⁺ influx and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the IC₅₀ value for this compound by plotting the inhibition of the Ca²⁺ response against the concentration of the inhibitor.[5]
Protocol 2: Pore Formation Assay (YO-PRO-1 Uptake)
This protocol assesses the inhibition of P2X7 receptor pore formation by measuring the uptake of the fluorescent dye YO-PRO-1.
Materials:
-
Cells expressing the P2X7 receptor
-
YO-PRO-1 iodide
-
This compound
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Assay buffer
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Incubation: Pre-incubate cells with various concentrations of this compound or vehicle.
-
P2X7 Activation and Dye Uptake: Add the P2X7 agonist and YO-PRO-1 simultaneously to the cells.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes in the dark.
-
Measurement: Measure the fluorescence of the incorporated YO-PRO-1 using a fluorescence plate reader (Excitation: ~491 nm, Emission: ~509 nm).
-
Data Analysis: Determine the IC₅₀ value for this compound by plotting the inhibition of dye uptake against the inhibitor concentration.[10]
Protocol 3: IL-1β Release Assay
This protocol quantifies the inhibition of P2X7 receptor-mediated IL-1β release.
Materials:
-
THP-1 cells or primary microglia
-
LPS (lipopolysaccharide)
-
This compound
-
P2X7 receptor agonist (e.g., ATP)
-
Human or mouse IL-1β ELISA kit
Procedure:
-
Cell Priming: Prime cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-1β expression.
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of this compound.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Determine the IC₅₀ value for this compound by plotting the inhibition of IL-1β release against the inhibitor concentration.[5][7]
Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Testing of this compound.
Caption: Troubleshooting Logic Flow for this compound In Vitro Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro and in vivo evidence for a role of the P2X7 receptor in the release of IL-1β in the murine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Lu AF27139 precipitation in media
Welcome to the technical support center for Lu AF27139. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia.[3] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged or stressed cells, triggers the assembly of the NLRP3 inflammasome. This leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3] By blocking this receptor, this compound can inhibit the release of these key cytokines, making it a valuable tool for studying inflammatory processes.[1][2]
Q2: What are the known physicochemical properties of this compound?
Q3: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, the recommended solvent for preparing stock solutions of hydrophobic small molecules like this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to ensure the compound is fully dissolved in DMSO before further dilution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on your cells.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate dosing and unreliable results. The following guide provides a systematic approach to troubleshoot and prevent this common issue.
Issue 1: Immediate Precipitation Upon Addition to Media
Observation: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Exceeded Aqueous Solubility | The final concentration of this compound in the aqueous media is higher than its solubility limit. | - Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock into an aqueous environment can cause the compound to "crash out" of solution. | - Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture media.- Add the stock solution dropwise while gently vortexing or swirling the media. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. | - Always use media that has been pre-warmed to 37°C. |
Issue 2: Delayed Precipitation in the Incubator
Observation: The media containing this compound appears clear initially, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and CO2 levels within the incubator can alter the pH and solubility of the compound over time. | - Ensure your media is properly buffered for the CO2 concentration in your incubator.- Minimize the opening and closing of the incubator door to maintain a stable environment. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes. | - Test the solubility of this compound in different basal media formulations.- If using serum, consider that lot-to-lot variability in serum composition can affect compound solubility. |
| Compound Degradation | The compound may be unstable in the aqueous media over time, leading to the formation of insoluble degradation products. | - Prepare fresh working solutions of this compound for each experiment.- Avoid storing the compound diluted in media for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
In a sterile environment, weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may aid in dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in amber tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Media
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In the 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to create a range of final concentrations.
-
Include a DMSO-only control.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) immediately after preparation and at several time points during incubation at 37°C and 5% CO2 (e.g., 1, 4, and 24 hours).
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.
-
Visual Guides
Caption: Recommended experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Signaling pathway of P2X7 receptor and inhibition by this compound.
References
- 1. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Lu AF27139
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Lu AF27139 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and ensure the smooth progress of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, selective, and orally active antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain signaling. By blocking this receptor, this compound is thought to attenuate microglial function and the release of pro-inflammatory molecules like prostanoids within the central nervous system (CNS).[4][5]
Q2: What are the optimal storage and handling conditions for this compound?
For long-term stability, small molecule inhibitors like this compound should be stored under specific conditions to prevent degradation. While the specific datasheet for this compound should be consulted, general guidelines for similar compounds suggest storing stock solutions at -20°C or -80°C.[6] It is also advisable to protect the compound from light and to avoid repeated freeze-thaw cycles.[6] When preparing solutions, ensure the use of appropriate solvents; this compound has been dissolved in 20% hydroxypropyl-β-cyclodextrin for in vivo studies.[2]
Q3: I am observing lower than expected potency in my cell-based assay compared to published values. What could be the cause?
Discrepancies between biochemical and cell-based assay potencies are a common issue with small molecule inhibitors.[7] Several factors could contribute to this:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.
-
Efflux Pumps: Cells may actively transport the inhibitor out, reducing its effective concentration at the target.
-
Protein Binding: this compound might bind to other proteins or lipids in the cell culture medium or within the cell, reducing the amount available to bind to the P2X7 receptor.
-
Inhibitor Stability: The compound could be metabolized or degraded by cellular enzymes over the course of the experiment.[7]
Q4: My in vivo experiment is not showing the expected analgesic effect. What are some potential reasons?
If this compound is not producing the expected effect in your animal model, consider the following:
-
Pharmacokinetics: While this compound has good oral bioavailability and CNS permeability in rodents, factors like the specific animal strain, age, or diet could influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
-
Dosing and Administration: Ensure the correct dose is being administered and that the route of administration is appropriate for achieving the desired target engagement.
-
Model-Specific Differences: The role of the P2X7 receptor may vary between different disease models. The efficacy of this compound has been demonstrated in models of visceral and neuropathic pain, but its effect in other models may differ.[4][5][8]
Troubleshooting Guides
Problem 1: High variability between experimental replicates.
High variability can obscure real effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[6][9] |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and growth conditions. Regularly test for mycoplasma contamination.[9] |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing. |
Problem 2: Unexpected cytotoxicity or off-target effects observed.
While this compound has been reported to have a good safety profile in standard toxicity studies, unexpected effects can still occur.[1][2][4]
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration that inhibits the target without causing general toxicity. |
| Off-Target Activity | Use a structurally different P2X7 receptor antagonist as a control to see if the same phenotype is observed. This helps confirm that the effect is due to P2X7 inhibition.[9] Consider target knockdown (e.g., using siRNA) as an orthogonal approach to validate the on-target effect.[7] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO, cyclodextrin) is low and consistent across all wells, including controls.[9] |
Experimental Protocols
Key Experiment: Inhibition of BzATP-induced IL-1β Release in Microglia
This protocol is a common method to assess the functional activity of P2X7 receptor antagonists.
-
Cell Culture: Plate primary microglia or a suitable microglial cell line at an appropriate density in a 96-well plate and allow them to adhere.
-
LPS Priming: Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
P2X7 Receptor Activation: Stimulate the cells with a P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), to induce the release of IL-1β.
-
Quantification: Collect the cell supernatant and measure the concentration of IL-1β using an enzyme-linked immunosorbent assay (ELISA) or a similar quantitative method.
Signaling Pathway and Experimental Workflow Diagrams
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Activity.
Caption: Logical Flow for Troubleshooting Unexpected Results.
References
- 1. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Lu AF27139 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Lu AF27139 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the P2X7 receptor.[1] The P2X7 receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP).[2] Upon activation, the P2X7 receptor forms a non-selective channel for cations, and prolonged activation can lead to the formation of a larger macropore, ultimately causing cell death.[2] this compound blocks this channel activation, thereby inhibiting downstream signaling and potential cytotoxic effects mediated by the P2X7 receptor.
Q2: Is this compound expected to be cytotoxic?
Standard in vitro and in vivo toxicity studies have shown that this compound is well-tolerated and was without effect in these toxicity studies.[3][4] However, it is crucial to experimentally determine the cytotoxic potential of this compound in your specific cell line and experimental conditions, as effects can be cell-type dependent.
Q3: Which cytotoxicity assays are recommended for evaluating this compound?
Two common and robust assays for assessing cytotoxicity are the MTT assay and the Lactate Dehydrogenase (LDH) assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.
-
LDH Assay: This assay quantifies the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.[5]
Q4: How should I prepare this compound for cell culture experiments?
For in vivo studies, this compound has been dissolved in 20% hydroxypropyl-β-cyclodextrin. For in vitro experiments, a stock solution in dimethyl sulfoxide (DMSO) is common. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and does not exceed a non-toxic level (typically below 0.5%).[6]
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding. Pipetting errors. | Ensure the cell suspension is homogeneous before and during plating. Calibrate pipettes regularly and consider using a multi-channel pipette for reagent addition.[6] |
| Low absorbance values or no color change | Insufficient number of viable cells. Compromised metabolic activity. Issues with MTT reagent or solubilization. | Determine the optimal cell seeding density through a titration experiment. Ensure the MTT solution is a clear, yellow color and that the formazan crystals are fully dissolved by the solubilization solution. |
| High background absorbance | Contamination (bacterial or yeast). Interference from media components (e.g., phenol red). | Visually inspect plates for contamination. Use phenol red-free medium during the MTT incubation step. |
| Unexpected dose-response curve | Compound precipitation at high concentrations. Off-target effects of the compound. | Visually inspect for compound precipitation. Corroborate results with an alternative cytotoxicity assay that measures a different endpoint (e.g., LDH assay).[7] |
LDH Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background LDH in medium | Serum in the culture medium contains endogenous LDH. | Use a serum-free medium or reduce the serum concentration during the experiment. Include a "medium only" control to subtract background LDH activity.[8] |
| High spontaneous LDH release in control cells | Over-seeding of cells. Rough handling of cells during plating. | Optimize cell seeding density. Handle cells gently during pipetting to avoid membrane damage.[9] |
| Low signal or no detectable LDH release | Insufficient cell number. Assay is not sensitive enough for your cell type. | Increase the number of cells per well. Ensure the cell lysis buffer for the maximum LDH release control is effective.[8] |
| Variability between experiments | Inconsistent incubation times. Reagents not at room temperature. | Strictly adhere to a standardized protocol with consistent incubation times. Allow all reagents to equilibrate to room temperature before use.[9] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated controls.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS, filter-sterilized) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to also include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., Triton X-100) for 45 minutes before the end of the incubation period.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: Example MTT Assay Results for this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.231 | 0.091 | 98.2 |
| 1 | 1.198 | 0.075 | 95.5 |
| 10 | 1.152 | 0.082 | 91.9 |
| 50 | 1.099 | 0.069 | 87.6 |
| 100 | 1.056 | 0.071 | 84.2 |
Table 2: Example LDH Assay Results for this compound
| Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.152 | 0.011 | 0.0 |
| 0.1 | 0.158 | 0.013 | 0.8 |
| 1 | 0.165 | 0.015 | 1.7 |
| 10 | 0.178 | 0.012 | 3.4 |
| 50 | 0.199 | 0.018 | 6.2 |
| 100 | 0.221 | 0.020 | 9.1 |
| Maximum Release | 0.925 | 0.045 | 100.0 |
Visualizations
Caption: P2X7 receptor activation by ATP and inhibition by this compound.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: Decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Lu AF27139 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Lu AF27139 in animal studies, with a focus on optimizing its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical species?
A1: this compound has been reported to have a favorable pharmacokinetic profile with high oral bioavailability in rats.[1][2][3] While specific percentages may vary between studies and formulation methods, its characteristics make it a suitable candidate for oral administration in rodent models of CNS diseases.[1][3]
Q2: I am observing low or inconsistent plasma concentrations of this compound after oral administration. What are the potential causes?
A2: Several factors can contribute to low or variable plasma exposure. These can be broadly categorized as issues related to the formulation, the animal model, or the experimental procedure. Common causes include poor solubility of the compound in the dosing vehicle, rapid metabolism, or issues with the administration technique.
Q3: What is a recommended formulation for administering this compound orally in rodents?
A3: Published studies have successfully used a 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water to dissolve this compound for oral administration.[2][4] This approach is often used to enhance the solubility and absorption of poorly soluble compounds.
Q4: Are there alternative strategies to improve the bioavailability of this compound if the cyclodextrin formulation is not suitable for my study?
A4: Yes, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][6][7][8][9] These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve dissolution rate.[6][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its solubility.[7][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine emulsions in the gastrointestinal tract, which can improve drug solubilization and absorption.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Cmax and AUC | Poor drug dissolution: this compound may not be fully dissolving in the selected vehicle before or after administration. | 1. Verify the solubility of this compound in your chosen vehicle.2. Consider using a solubilizing excipient, such as cyclodextrins, as reported in the literature.[2][4]3. Explore alternative formulation strategies like micronization or solid dispersions.[5][6][7][8][9] |
| High Variability in Plasma Concentrations | Inconsistent dosing: Inaccurate administration volumes or incomplete delivery of the dose. | 1. Ensure proper oral gavage technique to minimize stress and ensure full dose delivery.2. Confirm the homogeneity of the formulation; ensure this compound is fully dissolved or uniformly suspended. |
| Low Brain Penetration | P-glycoprotein (P-gp) efflux: The compound may be actively transported out of the brain. | While this compound is reported to have good CNS permeability, co-administration with a P-gp inhibitor could be explored in troubleshooting scenarios.[1] |
| Unexpected Adverse Events | Vehicle toxicity: The chosen formulation vehicle may be causing adverse effects in the animals. | 1. Review the safety and tolerability of all excipients at the administered dose.2. Conduct a vehicle-only control group to assess baseline effects. |
Experimental Protocols
Protocol 1: Preparation of this compound in 20% HP-β-CD for Oral Gavage
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
-
Procedure:
-
Calculate the required amount of HP-β-CD to prepare a 20% (w/v) solution (e.g., 2g of HP-β-CD in a final volume of 10mL).
-
Gradually add the HP-β-CD to the sterile water while stirring continuously until fully dissolved. Gentle warming may aid dissolution.
-
Weigh the required amount of this compound to achieve the target concentration.
-
Slowly add the this compound powder to the 20% HP-β-CD solution while vortexing or stirring.
-
Continue to mix until the this compound is completely dissolved. The solution should be clear.
-
Verify the final concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Administer the formulation to the animals via oral gavage at the appropriate volume based on body weight.
-
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Troubleshooting logic for addressing low bioavailability.
References
- 1. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Lu AF27139 experimental outcomes
Welcome to the technical support center for Lu AF27139. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes and provide guidance on the effective use of this compound, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist that selectively targets the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, such as microglia and macrophages.[3] Under conditions of high extracellular ATP, often associated with cellular stress and inflammation, the P2X7R opens, leading to ion flux (Ca2+ influx and K+ efflux) and the formation of a large transmembrane pore. This activation triggers downstream inflammatory signaling, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β. This compound blocks these ATP-induced events.
Q2: In which experimental models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in rodent models of inflammatory and visceral pain.[3][4][5] Specifically, it has been shown to reverse mechanical hyperalgesia in a complete Freund's adjuvant (CFA)-induced inflammatory pain model and to attenuate colonic hypersensitivity in a trinitrobenzene sulfonic acid (TNBS)-induced model of visceral pain.[4]
Q3: What is the recommended solvent for this compound for in vivo studies?
A3: For in vivo rodent studies, this compound has been successfully dissolved in 20% hydroxypropyl-β-cyclodextrin in water for injection.[1][4]
Q4: What are the known pharmacokinetic properties of this compound?
A4: this compound is characterized by its high oral bioavailability, modest clearance, and good central nervous system (CNS) permeability in rodents.[1][2][6] It is effective against rat, mouse, and human forms of the P2X7 receptor.[1][6]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors related to the compound itself, the experimental system, or the assay methodology. This guide provides a structured approach to troubleshooting common issues.
| Observed Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells in cell-based assays. | Inconsistent cell health or density. | Ensure a single-cell suspension with high viability is seeded uniformly across the plate. Allow cells to adhere and recover overnight before treatment. |
| Compound precipitation. | Visually inspect the media for any precipitate after adding this compound. Consider the final DMSO concentration, keeping it below 0.5%. | |
| Inaccurate pipetting. | Use calibrated pipettes and proper technique, especially for serial dilutions and small volume additions. | |
| Lower than expected potency (high IC50). | Compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Sub-optimal agonist concentration. | Perform a full agonist (e.g., ATP or BzATP) dose-response curve to determine the EC80-EC90 concentration for your specific cell system. Using a sub-maximal agonist concentration can affect the apparent potency of the antagonist. | |
| Species differences in P2X7R. | This compound is potent at human, mouse, and rat P2X7R. However, if using cells from other species, the potency may differ. Confirm the potency of this compound in your specific cell line. | |
| Inconsistent results in in vivo studies. | Variability in drug administration. | For oral administration, ensure accurate gavage technique to deliver the full intended dose. |
| Animal-to-animal variability in metabolism. | Increase the number of animals per group to enhance statistical power and account for biological variability. | |
| Timing of drug administration and behavioral testing. | The timing of this compound administration relative to the behavioral assessment is critical. The most pronounced effects in rat models of colonic hypersensitivity were observed 80-100 minutes after oral administration.[1] | |
| No effect of this compound observed. | Low P2X7R expression in the cell line. | Confirm P2X7R expression in your cell model using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect assay conditions. | P2X7R activation can be sensitive to factors like divalent cation concentrations in the assay buffer. Ensure your assay buffer composition is appropriate. | |
| Inactive compound. | Verify the identity and purity of your this compound lot. If possible, test its activity in a validated positive control cell line. |
Data Summary
In Vivo Efficacy of this compound in a Rat Model of Visceral Pain
The following table summarizes the effect of this compound on the colorectal distension threshold (CDT), a measure of visceral sensitivity, in a TNBS-induced model of colonic hypersensitivity. An increase in CDT indicates a reduction in pain sensitivity.
| Treatment Group | Dose (mg/kg, p.o.) | Mean CDT (mmHg) at 80 min post-dose (± S.D.) |
| Naïve | N/A | ~55 |
| Vehicle | N/A | ~25 |
| This compound | 10 | ~30 |
| This compound | 30 | ~40** |
| This compound | 100 | ~45*** |
| U-50,488H (positive control) | 3 (s.c.) | ~60**** |
| *Data are approximated from published graphs. **p < 0.01, ***p < 0.001, ***p < 0.0001 vs. Vehicle. |
Effect of this compound on Pro-inflammatory Lipid Levels in the Brain
This compound has been shown to prevent the increase in pro-inflammatory lipids in the brain of TNBS-treated rats.
| Lipid Mediator | Vehicle | TNBS + Vehicle | TNBS + this compound (10-100 mg/kg) |
| PGE₂ | Baseline | Increased | Prevented Increase |
| PGF₂α | Baseline | Increased | Prevented Increase |
| LTB₄ | Baseline | Increased | Prevented Increase |
| TXB₂ | Baseline | Increased | Prevented Increase |
| This table provides a qualitative summary of the findings.[4] |
Visualizations
Signaling Pathway of P2X7 Receptor and Inhibition by this compound
Caption: P2X7R signaling and its inhibition by this compound.
General Experimental Workflow for a Cell-Based Calcium Influx Assay
Caption: Workflow for a P2X7R calcium influx assay.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: A logical approach to troubleshooting inconsistent results.
Detailed Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay
This protocol outlines a method for measuring the inhibitory effect of this compound on P2X7R-mediated calcium influx in a cell line expressing the receptor (e.g., HEK293-hP2X7R or a microglial cell line).
Materials:
-
HEK293 cells stably expressing human P2X7R
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
P2X7R agonist (e.g., ATP or BzATP)
-
Fluorescence plate reader with an automated dispenser
Procedure:
-
Cell Seeding: Seed HEK293-hP2X7R cells into a 96-well black, clear-bottom plate at a density of 5 x 104 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Dye Loading:
-
Prepare a 2 mM stock solution of Fluo-4 AM and a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
On the day of the experiment, prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM and Pluronic F-127 with HBSS to achieve a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cells and wash each well once with 100 µL of HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.
-
-
Compound Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in HBSS to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Add the this compound dilutions or vehicle to the respective wells and incubate at 37°C for 15-30 minutes.
-
-
Measurement:
-
Prepare a stock solution of a P2X7R agonist (e.g., 1-5 mM ATP or 10-100 µM BzATP) in HBSS.
-
Place the 96-well plate into the fluorescence plate reader.
-
Record a baseline fluorescence reading (F₀) for 10-20 seconds.
-
Using an automated dispenser, add the agonist solution to each well to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium, typically expressed as the ratio of the peak fluorescence (F) over the baseline fluorescence (F₀), i.e., F/F₀ or (F-F₀)/F₀.
-
Plot the inhibition of the calcium response against the concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: In Vitro IL-1β Release Assay
This protocol describes how to measure the inhibitory effect of this compound on P2X7R-mediated IL-1β release from microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2 or primary microglia)
-
Cell culture medium appropriate for the cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP
-
Commercial IL-1β ELISA kit
Procedure:
-
Cell Seeding: Plate microglial cells in a 96-well plate at a suitable density and allow them to adhere.
-
Cell Priming: To induce the expression of pro-IL-1β, prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.
-
Compound Incubation: After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle. Pre-incubate for 30-60 minutes.
-
P2X7R Activation: Stimulate the cells by adding a high concentration of ATP (e.g., 5 mM) for 30-60 minutes to activate the P2X7R and the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the cell plate to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value for this compound by plotting the inhibition of IL-1β release against the inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - UCL Discovery [discovery.ucl.ac.uk]
- 6. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Lu AF27139 and A-839977 in Preclinical Neuropathic Pain Models
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two selective P2X7 receptor antagonists, Lu AF27139 and A-839977, based on their performance in preclinical models of neuropathic and inflammatory pain. The purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key modulator of neuroinflammation and has emerged as a significant therapeutic target for chronic pain conditions.[1][2] Its activation on immune cells, particularly microglia, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), contributing to central sensitization and pain hypersensitivity.[1][3] Both this compound and A-839977 aim to mitigate pain by blocking this pathway.
Mechanism of Action: P2X7 Receptor Antagonism
Both compounds share a common mechanism of action. In response to nerve injury, damaged cells release high concentrations of ATP, which binds to and activates P2X7 receptors on microglia and other immune cells. This activation leads to a signaling cascade that includes the maturation and release of IL-1β, a potent pro-inflammatory cytokine that enhances nociceptive signaling.[3][4] this compound and A-839977 act as antagonists at the P2X7 receptor, blocking this ATP-mediated activation and subsequently suppressing the downstream inflammatory response that drives neuropathic pain.[4][5][6]
Experimental Protocols
The data presented in this guide are derived from standardized preclinical pain models. Below are detailed methodologies for key experiments.
1. Neuropathic Pain Model: Chronic Constriction Injury (CCI) The CCI model is a widely used method to induce neuropathic pain that mimics peripheral nerve damage in humans.[7][8]
-
Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure: Animals are anesthetized (e.g., isoflurane). The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the nerve with approximately 1 mm spacing between them.[1] The ligatures are tightened until they elicit a brief twitch in the respective hind limb, which is intended to reduce nerve diameter slightly without arresting epineural circulation.[1] The incision is then closed in layers. Sham surgery involves the same procedure but without nerve ligation.
-
Post-operative Care: Animals are monitored, and analgesics are provided as needed. Neuropathic pain behaviors typically develop over 7-14 days.[7]
2. Behavioral Assay: Mechanical Allodynia (von Frey Test) This test measures sensitivity to a normally innocuous mechanical stimulus.[9][10]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer. Animals are placed in enclosures with a wire mesh floor allowing access to the plantar surface of the hind paws.[11]
-
Acclimation: Animals are habituated to the testing environment for at least 20-30 minutes before testing begins.[7]
-
Procedure: Starting with a filament of lower force, the filament is applied perpendicularly to the mid-plantar surface of the hind paw until it buckles.[7] A positive response is a sharp withdrawal, flinching, or licking of the paw. The "up-down method" is commonly used to determine the 50% paw withdrawal threshold (PWT), where the choice of the next filament is determined by the animal's response to the previous one.[10]
3. Behavioral Assay: Thermal Hyperalgesia (Hargreaves Test) This test assesses sensitivity to a noxious thermal stimulus.[12][13]
-
Apparatus: A Hargreaves apparatus consists of a glass surface upon which the animal's enclosure is placed, with a movable high-intensity radiant heat source below.[14]
-
Acclimation: Animals are habituated to the testing enclosures until they are calm.[13]
-
Procedure: The radiant heat source is positioned under the plantar surface of the hind paw, and a timer is initiated. The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded automatically.[12] A cut-off time (typically 20-30 seconds) is used to prevent tissue damage.[13] The intensity of the heat source is calibrated to produce baseline latencies of approximately 10-12 seconds in naive animals.[12]
Experimental Workflow
A typical preclinical study to evaluate the efficacy of these compounds follows a standardized workflow to ensure reproducibility and validity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]
- 9. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. somatco.com [somatco.com]
A Comparative Analysis of the P2X7 Receptor Antagonists: Lu AF27139 and JNJ-55308942
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency and experimental profiles of two prominent P2X7 receptor antagonists, Lu AF27139 and JNJ-55308942. This analysis is supported by a compilation of experimental data and detailed methodologies to facilitate informed decisions in research and development.
The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has emerged as a promising therapeutic target for a range of neurological and inflammatory disorders. Both this compound, developed by Lundbeck, and JNJ-55308942, from Janssen Pharmaceuticals, are potent antagonists of this receptor, demonstrating significant potential in preclinical studies. This guide delves into a head-to-head comparison of their in vitro potency and in vivo efficacy.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and JNJ-55308942, providing a clear comparison of their potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound and JNJ-55308942
| Parameter | This compound | JNJ-55308942 |
| Human P2X7 IC50 | 12 nM (Ca2+ flux)[1] | 10 nM (Ca2+ flux)[2][3] |
| Human P2X7 Ki | 38 nM[1] | 7.1 nM[2][3] |
| Rat P2X7 IC50 | 2.2 nM (Ca2+ flux)[1] | 15 nM (Ca2+ flux)[2][3] |
| Rat P2X7 Ki | 13 nM[1] | 2.9 nM[2][3] |
| Mouse P2X7 IC50 | 22 nM (Ca2+ flux)[1] | Not explicitly reported |
| Mouse P2X7 Ki | 180 nM[1] | Not explicitly reported |
| Human IL-1β Release IC50 (THP-1 cells) | 38 nM[1] | Potent and concentration-dependent[4] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | This compound (Rat) | JNJ-55308942 (Rat) |
| Oral Bioavailability (F%) | ≥100%[1] | 81%[2] |
| Plasma Clearance (Cl) | 0.79 L/(h·kg)[1] | 3.7 mL/min/kg[2] |
| Volume of Distribution (Vss) | 0.95 L/kg[1] | 1.7 L/kg[2] |
| Terminal Half-life (T1/2) | 2.7 h[1] | Not explicitly reported |
| Brain P2X7 Occupancy (ED50) | Not explicitly reported | 0.07 mg/kg[4][5] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the P2X7 receptor signaling pathway and the experimental workflows used to characterize these antagonists.
P2X7 Receptor Signaling Pathway
Experimental Workflow: In Vitro Potency Assessment
Experimental Workflow: In Vivo Efficacy Assessment
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this comparison guide, based on the primary research publications.
In Vitro Potency Determination: FLIPR Calcium Influx Assay
This assay measures the ability of the antagonist to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either human, rat, or mouse P2X7 receptors.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in an appropriate assay buffer for approximately 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. Serial dilutions of the antagonist (this compound or JNJ-55308942) are added to the wells and incubated for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of a P2X7 receptor agonist, typically 2'-(or-3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), at a concentration that elicits a submaximal response (e.g., EC80). The fluorescence intensity is then measured kinetically for several minutes.
-
Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is calculated. The percentage of inhibition by the antagonist is determined relative to the response in the absence of the antagonist. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro Potency Determination: IL-1β Release Assay
This assay quantifies the inhibition of the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
-
Cell Lines: Human monocytic THP-1 cells or primary microglia.
-
Cell Priming: Cells are first primed with lipopolysaccharide (LPS) for several hours (e.g., 2-4 hours) to induce the expression of pro-IL-1β.
-
Compound Incubation: The culture medium is replaced with a fresh serum-free medium containing various concentrations of the antagonist (this compound or JNJ-55308942) and incubated for approximately 30 minutes.
-
Agonist Stimulation: A P2X7 receptor agonist, such as BzATP, is added to the wells to stimulate the activation of the NLRP3 inflammasome and subsequent cleavage and release of mature IL-1β. The incubation period is typically 1-2 hours.
-
Supernatant Collection and Analysis: The cell culture supernatants are collected, and the concentration of secreted IL-1β is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each antagonist concentration, and the IC50 value is determined from the resulting concentration-response curve.
In Vivo Efficacy Determination: Brain Microdialysis for IL-1β Release
This in vivo technique measures the ability of a systemically administered antagonist to block agonist-induced IL-1β release in the brain of a living animal.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure: Animals are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into a specific brain region, such as the hippocampus or prefrontal cortex.
-
LPS Priming: To induce a pro-inflammatory state and the expression of pro-IL-1β in the brain, animals are administered a systemic injection of LPS (intraperitoneally, i.p.).
-
Antagonist Administration: this compound or JNJ-55308942 is administered orally (p.o.) or via another systemic route at various doses.
-
Microdialysis and Agonist Infusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF). To trigger IL-1β release, the P2X7 agonist BzATP is included in the perfusion buffer and delivered directly into the brain tissue via reverse microdialysis.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals and the concentration of IL-1β is measured using a highly sensitive immunoassay, such as a Meso Scale Discovery (MSD) assay.
-
Data Analysis: The level of IL-1β in the dialysate is analyzed over time to determine the extent of inhibition by the antagonist at different doses. This allows for the assessment of in vivo target engagement and functional efficacy.
Concluding Remarks
Both this compound and JNJ-55308942 are highly potent P2X7 receptor antagonists with demonstrated efficacy in preclinical models of neuroinflammation and related disorders. JNJ-55308942 exhibits slightly higher potency for the human P2X7 receptor in in vitro calcium flux assays, while this compound shows greater potency at the rat receptor. Both compounds effectively inhibit IL-1β release, a key downstream effect of P2X7 activation.
In vivo, both molecules demonstrate good oral bioavailability and CNS penetration. JNJ-55308942 has a well-characterized brain receptor occupancy profile, with an ED50 of 0.07 mg/kg in rats.[4][5] This detailed in vivo characterization is a valuable asset for translational studies.
The choice between these two compounds for research purposes will likely depend on the specific experimental context, including the species being studied and the desired pharmacokinetic profile. This guide provides the foundational data and methodologies to aid in this selection process and to facilitate the design of future experiments in the promising field of P2X7 receptor antagonism.
References
- 1. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cool the Inflamed Brain: A Novel Anti-inflammatory Strategy for the Treatment of Major Depressive Disorder - Su - Current Neuropharmacology [rjpbr.com]
Selectivity profile of Lu AF27139 compared to other P2X7 antagonists
A Comparative Guide to the Selectivity Profile of Lu AF27139 and Other P2X7 Antagonists
This guide provides a detailed comparison of the selectivity and potency of the novel P2X7 receptor antagonist, this compound, with other well-characterized P2X7 antagonists. The information is intended for researchers, scientists, and drug development professionals working on P2X7 receptor pharmacology and its therapeutic potential.
Introduction to P2X7 Receptor and its Antagonism
The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation, immune responses, and neurobiology.[1] Its activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events. These include the influx of cations, the formation of a large, non-selective pore, and the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β.[1][2][3] Given its central role in inflammatory processes, the P2X7 receptor has emerged as a promising therapeutic target for a variety of disorders.[4][5] The development of potent and selective P2X7 antagonists is a key area of research. However, significant species-specific differences in the pharmacology of these antagonists present a challenge for the translation of preclinical findings to clinical applications.[6]
This compound is a novel, potent, and CNS-penetrant P2X7 receptor antagonist that is active against rodent and human forms of the receptor.[7][8] This guide provides a comparative analysis of its selectivity profile against other known P2X7 antagonists.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor initiates multiple downstream signaling pathways. A key pathway involves the assembly of the NLRP3 inflammasome, which leads to the cleavage of pro-caspase-1 into active caspase-1.[1] Caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature and secretable forms.
Figure 1: P2X7 Receptor Signaling Cascade.
Selectivity Profile of this compound and Other P2X7 Antagonists
The following tables summarize the potency (IC50) of this compound and other selected P2X7 antagonists against human, rat, and mouse P2X7 receptors. The data is compiled from various in vitro studies.
Table 1: Potency of P2X7 Antagonists (IC50 in nM)
| Compound | Human P2X7 | Rat P2X7 | Mouse P2X7 | Reference |
| This compound | Potent | Potent | Potent | [7][9] |
| A-740003 | Potent | Potent | Potent | [6] |
| A-438079 | Potent | Potent | Potent | [6] |
| JNJ-47965567 | Potent | - | - | [3] |
| KN-62 | Potent | Inactive | Potent (pore) | [6] |
| Brilliant Blue G | - | Potent | Potent | [6][10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key assays used to characterize P2X7 receptor antagonists.
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the influx of extracellular calcium (Ca²⁺) following agonist-induced activation of the P2X7 receptor.
Materials:
-
Cells expressing the P2X7 receptor of interest (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
P2X7 agonist (e.g., ATP or BzATP)
-
Test antagonist (e.g., this compound)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the test antagonist or vehicle for a specified time (e.g., 15-30 minutes).[11]
-
Measurement: Place the plate in a fluorescence plate reader and record a baseline fluorescence reading.
-
Agonist Addition: Add a P2X7 agonist to stimulate Ca²⁺ influx and immediately begin recording the fluorescence intensity over time.[11]
-
Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the IC50 value for the antagonist by plotting the inhibition of the Ca²⁺ response against the concentration of the inhibitor.[11]
Pore Formation Assay (Ethidium Bromide or YO-PRO-1 Uptake)
Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore, which can be measured by the uptake of fluorescent dyes like ethidium bromide (EtBr) or YO-PRO-1.
Materials:
-
Cells expressing the P2X7 receptor
-
Fluorescent dye (e.g., Ethidium Bromide or YO-PRO-1)
-
Assay buffer
-
P2X7 agonist (e.g., ATP or BzATP)
-
Test antagonist
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.[11]
-
Compound Incubation: Pre-incubate cells with various concentrations of the test antagonist or vehicle.[11]
-
Dye and Agonist Addition: Add the fluorescent dye along with the P2X7 agonist to the cells.[11]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[11]
-
Measurement: Measure the fluorescence of the incorporated dye using a fluorescence plate reader at the appropriate excitation and emission wavelengths.[11]
-
Data Analysis: Determine the IC50 value for the antagonist by plotting the inhibition of dye uptake against the inhibitor concentration.[11]
IL-1β Release Assay
In immune cells, P2X7 receptor activation is a key trigger for the processing and release of the pro-inflammatory cytokine IL-1β. This assay quantifies the inhibition of agonist-induced IL-1β secretion.
Materials:
-
Immune cells (e.g., primary microglia or macrophages)
-
Lipopolysaccharide (LPS)
-
P2X7 agonist (e.g., ATP)
-
Test antagonist
-
Cell culture medium
-
ELISA kit for IL-1β
Procedure:
-
Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate the expression of pro-IL-1β.[11]
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of the test antagonist.[11]
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for a specified time (e.g., 30-60 minutes).[11]
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.[11]
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[11]
-
Data Analysis: Determine the IC50 value for the antagonist by plotting the inhibition of IL-1β release against the inhibitor concentration.[11]
Figure 2: General Experimental Workflow for Antagonist Evaluation.
Conclusion
This compound is a potent P2X7 receptor antagonist with activity across multiple species, including human, rat, and mouse.[7][9] Its favorable pharmacokinetic properties and CNS permeability make it a valuable tool for preclinical research into the role of the P2X7 receptor in various disease models.[7][12] A thorough understanding of its selectivity profile in comparison to other antagonists is crucial for the interpretation of experimental results and for advancing the development of novel P2X7-targeted therapeutics. The experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of P2X7 receptor antagonists.
References
- 1. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 6. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of P2X7 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a compelling therapeutic target for a spectrum of inflammatory diseases, neuropathic pain, and various cancers. Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of pro-inflammatory and pro-proliferative responses. Consequently, the development of potent and selective P2X7 receptor antagonists has been a significant focus of pharmaceutical research. This guide provides an objective comparison of the in vivo efficacy of several prominent P2X7 receptor antagonists, supported by experimental data, to aid researchers in selecting the appropriate tool compounds and to inform drug development strategies.
Comparative Efficacy of P2X7 Receptor Antagonists
The following table summarizes the in vivo efficacy of key P2X7 receptor antagonists across different disease models. The data highlights the therapeutic potential of these compounds in attenuating inflammation, alleviating pain, and inhibiting tumor growth.
| Antagonist | Animal Model | Disease Indication | Administration Route & Dose | Key Efficacy Findings |
| A-740003 | Rat | Neuropathic Pain (Spinal Nerve Ligation) | Intraperitoneal (i.p.) | ED50 = 19 mg/kg for antinociception.[1][2] |
| Rat | Inflammatory Pain (Carrageenan-induced) | i.p. | ED50 = 38-54 mg/kg for reducing thermal hyperalgesia.[1] | |
| Mouse | Osteosarcoma | i.p., 0.025 mg/kg | Reduced tumor size by 50% compared to control.[3] | |
| Mouse | Neuroblastoma | i.p., 5 µM | ~40% reduction in overall tumor size in nu/nu mice.[3] | |
| A-438079 | Rat | Neuropathic Pain (Chung Model) | i.p. | ED50 = 76 µmol/kg for inhibiting mechanical allodynia.[4] |
| Mouse | Muscular Dystrophy (Sgca knockout) | i.p., 3 mg/kg every two days for 24 weeks | Improved motor function and reduced muscle inflammation and fibrosis.[5] | |
| Mouse | Breast Cancer | i.p., 3 mg/mL every second day | Reduced tumor growth by a factor of 2 and decreased metastatic progression.[3] | |
| AZD9056 | Rat | Osteoarthritis (MIA-induced) | Not specified | Exerted pain-relieving and anti-inflammatory effects; reversed the upregulation of IL-1β, IL-6, TNF-α, and MMP-13.[6] |
| Rat | Rheumatoid Arthritis (SCW-induced) | Not specified | Reduced articular inflammation and erosive progression.[7][8] | |
| Brilliant Blue G (BBG) | Rat | Neuropathic Pain (Sciatic Nerve Injury) | Not specified | Significantly reduced sciatic pain.[9] |
| GSK1482160 | Rat | Inflammatory & Neuropathic Pain | Not specified | Demonstrated efficacy comparable to celecoxib and gabapentin.[10] |
| Mouse | Neuroinflammation (LPS-induced) | Not specified | 3.2-fold increase in brain tracer uptake, indicating target engagement.[11][12] | |
| JNJ-54175446 | Human | Major Depressive Disorder | Oral, 5-300 mg | Safe and well-tolerated; demonstrated blood-brain barrier penetration.[13] Suppressed ex vivo LPS-induced cytokine release.[14] |
| CE-224,535 | Human | Rheumatoid Arthritis | Oral, 500 mg bid for 12 weeks | Not efficacious compared to placebo in a Phase IIA study.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key in vivo experimental protocols used to assess the efficacy of P2X7 receptor antagonists.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model (Mouse)
This model is widely used to study acute inflammatory responses and the efficacy of anti-inflammatory agents.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard housing conditions.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Antagonist Administration: The P2X7 receptor antagonist or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the LPS challenge.
-
LPS Challenge: A sub-lethal dose of LPS (e.g., 1 µg/g body weight) is injected i.p. to induce a systemic inflammatory response.[16]
-
Sample Collection: Blood samples are collected at various time points (e.g., 3 hours) after LPS injection to measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16]
-
Endpoint Analysis: Cytokine levels are quantified using ELISA or other immunoassays to assess the anti-inflammatory effect of the P2X7 antagonist.
Collagen-Induced Arthritis (CIA) Model (Rat)
The CIA model is a well-established preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
-
Animal Model: Female Lewis rats are a commonly used susceptible strain.
-
Immunization: On day 0, rats are immunized with an emulsion of bovine type II collagen and an adjuvant (e.g., Incomplete Freund's Adjuvant). The injection is typically administered subcutaneously at the base of the tail.
-
Booster (Optional): A booster injection of the collagen emulsion may be given on day 7 to ensure a high incidence and severity of arthritis.[17]
-
Antagonist Treatment: Administration of the P2X7 receptor antagonist or vehicle is initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).
-
Clinical Assessment: The development and severity of arthritis are monitored regularly by scoring paw swelling, erythema, and joint mobility. Paw thickness can be measured using calipers.[18]
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
Visualizing the Mechanism and a Typical Experimental Workflow
To better understand the underlying biology and the experimental process, the following diagrams have been generated.
Caption: P2X7 Receptor Signaling Pathway in Inflammation and Cancer.
References
- 1. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. Frontiers | P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain [frontiersin.org]
- 10. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist JNJ-54175446 using an oral dexamphetamine challenge model in healthy males in a randomised, double-blind, placebo-controlled, multiple ascending dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 17. chondrex.com [chondrex.com]
- 18. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
Validating P2X7 Receptor Inhibition: A Comparative Analysis of Lu AF27139 and the Structurally Distinct A-804598
For researchers, scientists, and drug development professionals, the robust validation of a novel compound's mechanism of action is paramount. This guide provides a comparative analysis of two potent P2X7 receptor inhibitors, Lu AF27139 and A-804598. While both compounds effectively antagonize the P2X7 receptor, they possess distinct structural scaffolds. This guide offers a side-by-side examination of their performance using quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation, immune responses, and neurobiology. Its activation triggers a cascade of downstream signaling events, making it a key therapeutic target for a range of inflammatory and neurological disorders. This guide focuses on the validation of P2X7 inhibition by comparing the efficacy of this compound, a novel antagonist, with A-804598, a well-characterized inhibitor with a different chemical structure.
Data Presentation: Quantitative Comparison of P2X7 Inhibitors
The following table summarizes the in vitro potency of this compound and A-804598 across different species, providing a direct comparison of their inhibitory activity against the P2X7 receptor.
| Compound | Species | Assay Type | Potency (IC₅₀) |
| This compound | Human | FLIPR (Calcium Flux) | 12 nM |
| Rat | FLIPR (Calcium Flux) | 2.4 nM | |
| Mouse | FLIPR (Calcium Flux) | 22 nM | |
| A-804598 | Human | FLIPR (Calcium Flux) | 11 nM |
| Rat | FLIPR (Calcium Flux) | 10 nM | |
| Mouse | FLIPR (Calcium Flux) | 9 nM |
Experimental Protocols: Key Methodologies for Inhibitor Validation
To ensure the objective comparison of P2X7 inhibitors, standardized experimental protocols are essential. Below is a detailed methodology for a key in vitro assay used to determine the potency of these compounds.
In Vitro IL-1β Release Assay from THP-1 Cells
This assay quantifies the ability of a P2X7 antagonist to inhibit the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) from human monocytic THP-1 cells.
1. Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
To differentiate THP-1 monocytes into a macrophage-like phenotype, seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours.
2. Lipopolysaccharide (LPS) Priming:
-
To induce the expression of pro-IL-1β, prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.
3. P2X7 Antagonist Treatment:
-
Following LPS priming, wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Pre-incubate the cells with varying concentrations of the P2X7 antagonist (e.g., this compound or A-804598) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
4. P2X7 Receptor Stimulation:
-
Stimulate the cells with a P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), at a final concentration of 100-300 µM for 30-60 minutes.
5. Supernatant Collection and Cytokine Quantification:
-
Centrifuge the 96-well plates at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle-treated control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software.
Mandatory Visualizations
Visual diagrams are critical for understanding complex biological processes and experimental designs. The following sections provide Graphviz diagrams for the P2X7 signaling pathway and a typical experimental workflow for validating P2X7 inhibitors.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it functions as a cation channel, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[1] Prolonged activation leads to the formation of a large, non-selective pore, further altering the intracellular ionic environment. These events trigger downstream signaling pathways, including the activation of MAP kinases (p38, ERK, JNK), phospholipases, and transcription factors like NF-κB and NFAT. A key consequence of P2X7R activation is the assembly of the NLRP3 inflammasome, which cleaves pro-caspase-1 to its active form, caspase-1.[1] Caspase-1, in turn, processes pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their mature, secretable forms.
Caption: P2X7 Receptor Signaling Cascade.
Experimental Workflow for P2X7 Inhibitor Validation
The validation of a P2X7 inhibitor involves a systematic workflow to assess its efficacy and mechanism of action. This typically begins with in vitro characterization to determine potency and selectivity, followed by cell-based functional assays to confirm its biological activity. Promising candidates may then proceed to in vivo studies to evaluate their therapeutic potential in relevant disease models.
Caption: P2X7 Inhibitor Validation Workflow.
References
Lu AF27139: A Comparative Analysis of its Cross-reactivity with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lu AF27139's interaction with its target purinergic receptor, P2X7, and other members of the purinergic receptor family. The information presented is compiled from published research and aims to offer an objective overview supported by available experimental data.
This compound is a potent, selective, and orally active antagonist of the P2X7 receptor, with demonstrated activity against human, rat, and mouse orthologs.[1] Its favorable pharmacokinetic profile and ability to penetrate the central nervous system make it a valuable tool for preclinical research, particularly in the context of CNS diseases.[2][3][4]
Comparative Activity at Purinergic Receptors
This compound exhibits high selectivity for the P2X7 receptor. While detailed quantitative data on its binding affinity to a full panel of purinergic receptors is not extensively published, the original characterization of the compound states that it was tested against available P2X and P2Y receptors and was found to be "clean," indicating a lack of significant off-target activity.[5]
The following table summarizes the known quantitative data for this compound's activity at the P2X7 receptor across different species.
| Receptor | Species | Assay Type | Value | Unit |
| P2X7 | Human | IC50 | 12 | nM |
| P2X7 | Rat | IC50 | 2.4 | nM |
| P2X7 | Human | Ki | 54 | nM |
| P2X7 | Rat | Ki | 13 | nM |
| P2X7 | Mouse | Ki | 22 | nM |
Table 1: Potency of this compound at P2X7 Receptors. Data sourced from MedchemExpress.[1]
Experimental Protocols
The determination of a compound's selectivity and potency against a panel of receptors typically involves a combination of binding and functional assays. The following are detailed methodologies representative of those used in the characterization of compounds like this compound.
Radioligand Binding Assays for Ki Determination
This method is used to determine the binding affinity (Ki) of a test compound to a specific receptor.
-
Membrane Preparation: Cell lines recombinantly expressing the target purinergic receptor (e.g., HEK293 cells expressing human P2X7) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptor of interest are isolated through centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]A-804598 for P2X7) and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays for IC50 Determination (e.g., Calcium Flux Assay)
Functional assays measure the ability of a compound to inhibit the biological response triggered by receptor activation. For P2X receptors, which are ion channels, measuring changes in intracellular calcium concentration is a common method.
-
Cell Preparation: Cells expressing the target receptor are seeded into a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: A known agonist of the receptor (e.g., BzATP for P2X7) is added to the wells to stimulate receptor activation and subsequent calcium influx.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist's effect is measured as the inhibition of the agonist-induced calcium signal. An IC50 value is determined by plotting the percentage of inhibition against the concentration of the antagonist.
Visualizing Signaling and Experimental Workflows
To better understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: P2X7 Receptor Signaling Pathway.
Caption: Experimental Workflow for Determining Cross-reactivity.
References
Pharmacokinetic profile of Lu AF27139 in comparison to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profile of Lu AF27139, a novel P2X7 receptor antagonist, in relation to other compounds targeting the P2X7 receptor and the kappa opioid receptor (KOR). The information is intended to support preclinical research and drug development efforts by offering a structured comparison based on available experimental data.
Executive Summary
This compound is a potent and selective antagonist of the P2X7 receptor with demonstrated central nervous system (CNS) permeability. Preclinical data in rats indicate a favorable pharmacokinetic profile, characterized by high oral bioavailability and modest clearance. This profile suggests its potential as a CNS drug candidate. For comparative purposes, this guide includes data on other P2X7 receptor antagonists, CE-224,535 and AZD9056, as well as KOR antagonists JDTic and norbinaltorphimine, which are relevant due to their investigation in similar therapeutic areas such as pain and inflammation. Direct comparative studies are limited, and the presented data is compiled from various sources.
Data Presentation
The following table summarizes the available pharmacokinetic parameters for this compound and comparator compounds in rats. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.
| Compound | Class | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Clearance (L/h·kg) | Vss (L/kg) | Reference |
| This compound | P2X7 Antagonist | Not Available | Oral | Not Available | Not Available | Not Available | Not Available | High | 0.79 | Not Available | [1][2] |
| CE-224,535 | P2X7 Antagonist | 5 | Oral | Not Available | Not Available | 2.4 | Not Available | 2.6 | 11 (mL/min/kg) | Not Available | [3][4] |
| AZD9056 | P2X7 Antagonist | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | [5] |
| JDTic | KOR Antagonist | 5 | i.p. | Not Available | Not Available | 24-41 (plasma) | Not Available | Not Available | Not Available | Not Available | [6][7] |
| norbinaltorphimine (nor-BNI) | KOR Antagonist | 20 | s.c. | Not Available | Not Available | Biphasic | Not Available | Not Available | Not Available | Not Available | [8] |
Note: "Not Available" indicates that the data was not found in the publicly available literature searched. AUC units may vary between sources. Vss: Volume of distribution at steady state.
Mandatory Visualization
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway associated with the P2X7 receptor, the target of this compound. Activation of the P2X7 receptor by extracellular ATP leads to a cascade of intracellular events, including ion flux changes and the activation of inflammatory pathways.
Experimental Workflow for a Typical Oral Pharmacokinetic Study
The diagram below outlines the key steps involved in a typical preclinical pharmacokinetic study in rats following oral administration of a test compound.
Experimental Protocols
The following section details a generalized methodology for conducting a pharmacokinetic study in rats, based on common practices in the field. Specific parameters would be optimized for the compound under investigation.
Animals and Housing
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Acclimation: A minimum of one week of acclimation to the facility conditions is recommended.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except for a pre-dose fasting period.
Dosing Preparation and Administration
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in water, saline, or a vehicle containing solubilizing agents like PEG400, Tween 80, or CMC). The formulation should be appropriate for oral administration and the physicochemical properties of the compound.
-
Dose Calculation: The dose is calculated based on the body weight of each animal.
-
Administration: The compound is administered via oral gavage using a ball-tipped feeding needle of appropriate size for the rat. The volume administered is typically in the range of 5-10 mL/kg.
Blood Sampling
-
Route: Blood samples can be collected via various methods, including the tail vein, saphenous vein, or from a cannulated jugular or carotid artery for serial sampling from the same animal.
-
Time Points: A typical sampling schedule for an oral dose might include pre-dose (0 h) and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to adequately define the absorption, distribution, and elimination phases.
-
Sample Collection: Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Processing: Plasma or serum is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis
-
Method: The concentration of the test compound in plasma or serum is typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters: Key parameters calculated include:
-
Tmax: Time to reach the maximum plasma concentration.
-
Cmax: Maximum observed plasma concentration.
-
t1/2: Elimination half-life.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Oral Bioavailability (F%): Calculated by comparing the AUC from oral administration to the AUC from intravenous administration of a known dose.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.
-
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dot | Graphviz [graphviz.org]
Benchmarking Lu AF27139: A Comparative Guide to Commercially Available P2X7 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel P2X7 receptor antagonist, Lu AF27139, against other commercially available antagonists. The following sections detail its performance based on supporting experimental data, outline experimental protocols for key assays, and visualize the P2X7 signaling pathway and experimental workflows.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and immune responses, making it a significant therapeutic target for a variety of disorders. This compound has emerged as a potent and selective antagonist with favorable pharmacokinetic properties, including CNS permeability.[1][2][3][4] This guide aims to contextualize its performance by comparing it with established P2X7 antagonists.
Performance Comparison of P2X7 Antagonists
The following table summarizes the quantitative data for this compound and a selection of commercially available P2X7 antagonists. The data highlights key parameters such as potency (IC50) across different species, which is crucial for translational research.
| Antagonist | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) | Mouse P2X7 IC50 (nM) | Key Characteristics |
| This compound | Potent[1][3][4] | Potent[1][3][4] | Potent[1][3][4] | High selectivity, CNS penetrant, good oral bioavailability[1][2][3][4] |
| A-740003 | ~18 | ~40 | ~160 | Selective, well-characterized[5] |
| A-438079 | ~10 | ~30 | ~100 | Selective, potent[5] |
| A-804598 | 11[6] | 10[6] | 9[6] | CNS penetrant, selective[6] |
| AZ10606120 | ~10[6] | ~10[6] | - | High affinity, selective[6] |
| Brilliant Blue G (BBG) | µM range | µM range | µM range | Widely used, but non-selective[7][8] |
| Oxidized ATP (oATP) | µM range | µM range | µM range | Irreversible, broad-spectrum P2 receptor inhibitor[6][9] |
| JNJ-47965567 | pKi 7.9[6] | pKi 8.7[6] | - | Centrally permeable, high-affinity[6] |
Note: IC50 values can vary depending on the experimental conditions and assay used. The data presented is a compilation from various sources for comparative purposes.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular signaling events. This includes ion flux, leading to the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β.[10][11][12][13][14] The pathway is a critical target for antagonists like this compound.
Experimental Protocols
The evaluation of P2X7 antagonist potency and efficacy relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments.
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the rapid influx of extracellular calcium following agonist-induced P2X7 receptor activation.
-
Cell Preparation: Seed cells expressing the P2X7 receptor (e.g., HEK293-hP2X7) in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells and add varying concentrations of the test antagonist (e.g., this compound) and incubate for a predetermined time.
-
Agonist Stimulation & Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add a P2X7 agonist (e.g., BzATP) and immediately begin kinetic reading of fluorescence intensity.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration to determine the IC50 value.
Pore Formation (YO-PRO-1 Uptake) Assay
Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay quantifies the inhibition of this pore formation.
-
Cell Preparation: Seed P2X7-expressing cells in a 96-well plate.
-
Compound Incubation: Add varying concentrations of the antagonist to the wells.
-
Agonist and Dye Addition: Add a fluorescent dye that can enter through the large pore (e.g., YO-PRO-1) along with a P2X7 agonist (e.g., ATP or BzATP).
-
Data Acquisition: Measure the fluorescence intensity at a specific time point after agonist addition using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.[7]
IL-1β Release Assay
This assay measures the functional consequence of P2X7 receptor blockade by quantifying the inhibition of IL-1β release from immune cells.
-
Cell Preparation: Culture immune cells (e.g., primary microglia or macrophages).
-
Priming: Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Compound Incubation: Replace the medium with serum-free medium containing different concentrations of the antagonist.
-
Agonist Stimulation: Add a P2X7 agonist to stimulate the NLRP3 inflammasome and subsequent IL-1β processing and release.
-
Supernatant Analysis: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release to determine the antagonist's IC50 value.
Conclusion
This compound demonstrates significant promise as a P2X7 receptor antagonist, exhibiting high potency and selectivity across multiple species, along with a favorable pharmacokinetic profile that includes CNS penetration.[1][2][3][4] Its characteristics make it a valuable tool for preclinical research in CNS and inflammatory disorders.[1][15][16] This guide provides a framework for comparing this compound to other commercially available antagonists, enabling researchers to make informed decisions for their specific experimental needs. The provided experimental protocols offer a starting point for the in vitro characterization of novel P2X7 antagonists.
References
- 1. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unife.it [iris.unife.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Clinical and Preclinical P2X7 Receptor Antagonists
The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory, neurological, and oncological diseases. Its activation by high concentrations of extracellular ATP, a key danger signal, triggers a cascade of downstream signaling events, making it a critical player in the inflammatory response.[1][2] This has spurred the development of numerous P2X7R antagonists, with several advancing to clinical trials. However, the translation of preclinical efficacy to clinical success has been challenging, underscoring the need for a comprehensive understanding of the existing antagonists.[1][3] This guide provides a comparative analysis of prominent P2X7R antagonists, summarizing their preclinical and clinical data, detailing key experimental methodologies, and visualizing the intricate signaling pathways and experimental workflows.
P2X7 Receptor Signaling Pathway
Activation of the P2X7R by extracellular ATP initiates a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[4][5] This ionic dysregulation is a central trigger for downstream signaling. Prolonged activation leads to the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da.[5] Key signaling cascades activated by P2X7R include the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18, and the activation of mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK, which contribute to neuroinflammation.[6][7] The receptor's long intracellular C-terminus is crucial for many of these downstream effects, interacting with a variety of intracellular proteins.[8]
Comparison of P2X7 Receptor Antagonists
A number of P2X7R antagonists with diverse chemical structures and selectivity profiles have been developed and evaluated in both preclinical models and human clinical trials.[2] The table below summarizes key quantitative data for some of the most widely studied antagonists.
| Antagonist | Chemical Class | Target Species (IC50) | Key Preclinical Indications | Clinical Trial Phase (Indication) | Reference |
| Brilliant Blue G (BBG) | Anthraquinone | Rat (10 nM), Human (200 nM) | Pain, Neuroinflammation, Graft-versus-Host Disease | Preclinical | [3][9] |
| A-740003 | Cyanoguanidine | Rat (18 nM), Human (40 nM) | Neuropathic and Inflammatory Pain | Preclinical | [10] |
| A-438079 | Adamantane Amide | Rat (110 nM), Human (540 nM) | Pain, Seizures | Preclinical | [11] |
| CE-224,535 | - | - | Rheumatoid Arthritis | Phase II (Terminated) | [3][12] |
| JNJ-54175446 | - | - | Depression | Phase II (Ongoing) | [13] |
| AZD9056 | - | - | Rheumatoid Arthritis | Phase II (Terminated) | [13] |
| AZ10606120 | - | Rat (1.6 nM), Human (11.8 nM) | Pain | Preclinical | [3] |
Experimental Protocols for Antagonist Evaluation
The characterization of P2X7R antagonists relies on a series of well-established in vitro assays that measure different aspects of receptor function. These assays are crucial for determining the potency, selectivity, and mechanism of action of novel compounds.
Calcium Influx Assay
This assay is a primary screening method to assess the ability of an antagonist to block the P2X7R ion channel.
-
Cell Preparation: HEK293 cells stably expressing the human or rodent P2X7R are seeded in a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A P2X7R agonist, such as ATP or the more potent BzATP, is added to the wells.
-
Data Acquisition: The change in fluorescence intensity, corresponding to the influx of extracellular calcium, is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition of the agonist-induced calcium influx is calculated for each antagonist concentration to determine the IC50 value.
Pore Formation (Dye Uptake) Assay
This assay evaluates the antagonist's ability to inhibit the formation of the large pore associated with prolonged P2X7R activation.
-
Cell Preparation: Similar to the calcium influx assay, P2X7R-expressing cells are seeded in a 96-well plate.
-
Compound Incubation: Cells are pre-incubated with the antagonist.
-
Agonist and Dye Addition: An agonist (ATP or BzATP) is added along with a fluorescent dye that can only enter the cell through the large pore (e.g., ethidium bromide or YO-PRO-1).
-
Data Acquisition: Fluorescence intensity is measured after a specific incubation period (e.g., 15-60 minutes).
-
Data Analysis: The IC50 value is determined by calculating the percentage of inhibition of dye uptake.
IL-1β Release Assay
This assay measures the functional consequence of P2X7R activation in immune cells, specifically the release of the pro-inflammatory cytokine IL-1β.
-
Cell Preparation: Immune cells, such as primary macrophages or monocytic cell lines (e.g., THP-1), are used.
-
Priming: Cells are primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Compound Incubation: Primed cells are treated with the antagonist.
-
Agonist Stimulation: A P2X7R agonist is added to trigger NLRP3 inflammasome activation and subsequent IL-1β release.
-
Supernatant Analysis: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 for the inhibition of IL-1β release is calculated.[5]
Conclusion
The development of P2X7R antagonists represents a promising therapeutic strategy for a variety of diseases characterized by inflammation and immune dysregulation. While preclinical studies have demonstrated significant potential, the translation to clinical efficacy remains a hurdle.[1] Factors such as species-specific differences in antagonist potency, the complexity of P2X7R signaling, and the need for brain-penetrant compounds for neurological indications present ongoing challenges.[14] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these antagonists and on identifying patient populations most likely to benefit from P2X7R-targeted therapies. The continued use of robust preclinical models and standardized in vitro assays will be critical in advancing the next generation of P2X7R antagonists towards clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 8. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2X7 receptors: a bibliometric review from 2002 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches [frontiersin.org]
Safety Operating Guide
Proper Disposal of Lu AF27139: A Comprehensive Guide for Laboratory Professionals
For Immediate Release – This document provides essential safety and logistical information for the proper handling and disposal of Lu AF27139, a potent and selective P2X7 receptor antagonist. Developed for researchers, scientists, and drug development professionals, this guide outlines procedural, step-by-step instructions to ensure the safe management of this investigational compound in a laboratory setting. Adherence to these protocols is critical for personnel safety and environmental protection.
As an investigational compound, this compound lacks extensive environmental impact data. Therefore, it must be handled with caution, assuming it is a hazardous substance. Under no circumstances should this compound or its solutions be discharged into the sewer system or disposed of in regular laboratory trash.[1] All disposal must be conducted in accordance with local, state, and federal regulations and managed through a licensed chemical waste disposal service.[1]
Chemical and Safety Data Overview
The following table summarizes key quantitative and safety information for this compound. This data is essential for a proper risk assessment before handling and disposal.
| Property | Value | Source |
| Chemical Name | (S)-N-(2-(4-chlorophenyl)-2-morpholinoethyl)-2-(pyrimidin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxamide | MedKoo Biosciences |
| CAS Number | 2097117-06-9 | TargetMol |
| Molecular Formula | C₂₁H₁₉ClF₃N₅O₂S | TargetMol |
| Physical State | Solid powder | MedKoo Biosciences |
| Storage Temperature | Long-term: -20°C; Short-term: 0-4°C (dry and dark) | MedKoo Biosciences |
| Known Hazards | Full toxicological properties are not yet known. Treat as a hazardous chemical. Avoid dust formation, and contact with skin and eyes.[1] | TargetMol |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., Butyl rubber for DMSO solutions), lab coat.[1] | TargetMol |
| In case of Exposure | Skin: Wash off with soap and plenty of water. Eyes: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water. Do not induce vomiting. Inhalation: Move victim into fresh air. Consult a doctor for all exposure routes.[1] | TargetMol |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires segregation of waste streams and adherence to institutional and regulatory protocols. The following procedures cover the solid compound and solutions in Dimethyl Sulfoxide (DMSO).
Part 1: Disposal of Solid this compound Waste
-
Waste Identification and Segregation:
-
Treat all solid this compound, including expired material, unused compound, and grossly contaminated items (e.g., weigh boats, spatulas), as hazardous chemical waste.
-
Do not mix this waste with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Packaging and Labeling:
-
Collect solid waste in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
The container must be in good condition and have a secure, leak-proof lid.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "(S)-N-(2-(4-chlorophenyl)-2-morpholinoethyl)-2-(pyrimidin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxamide"
-
The CAS Number: "2097117-06-9"
-
The words "Hazardous Waste"
-
An accumulation start date.
-
The name and contact information of the principal investigator or laboratory manager.
-
-
-
Storage and Collection:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.
-
The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Part 2: Disposal of this compound in DMSO Solution
This compound is often supplied in a DMSO solution. DMSO is a combustible liquid that can readily penetrate the skin, potentially carrying dissolved chemicals with it.
-
Waste Identification and Segregation:
-
All solutions of this compound in DMSO must be treated as hazardous liquid organic waste.
-
This waste stream must be kept separate from aqueous waste, solid waste, and halogenated solvent waste.
-
-
Packaging and Labeling:
-
Collect the liquid waste in a dedicated, sealed, and clearly labeled waste container. The container should be made of a material compatible with DMSO (e.g., glass or HDPE).
-
Never use a metal container.
-
Affix a "Hazardous Waste" label to the container, listing all constituents by their full chemical names and approximate percentages (e.g., "Dimethyl Sulfoxide (~99.9%)", "this compound (<0.1%)").
-
Ensure the container lid is securely fastened but not overly tightened to avoid pressure buildup if stored for an extended period.
-
-
Storage and Collection:
-
Store the liquid waste container in a designated SAA, within secondary containment, and away from sources of ignition.
-
Follow your institution's procedures to request a hazardous waste pickup.
-
Part 3: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double gloves (butyl rubber over nitrile is recommended for DMSO).
-
Contain and Absorb:
-
For solid spills , gently cover the powder with a damp paper towel to avoid generating dust. Carefully scoop the material into a designated hazardous waste container.
-
For liquid spills (in DMSO) , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
-
Clean and Decontaminate: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the solid hazardous waste container.[1]
-
Dispose: Seal and label the waste container and manage it as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for handling and disposing of this compound solid and liquid waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of the investigational compound this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling Lu AF27139
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lu AF27139. The following procedures are designed to ensure the safe handling, use, and disposal of this potent, selective, and orally active P2X7 receptor antagonist.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following table summarizes the recommended personal protective equipment for handling this compound.[1]
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) | Protects eyes from accidental splashes or dust contamination.[1] |
| Hand Protection | Chemical impermeable gloves | Inspected prior to use; conforming to EU Directive 89/686/EEC and EN 374 | Prevents skin contact during handling.[1] |
| Body Protection | Fire/flame resistant and impervious clothing (e.g., lab coat) | Standard laboratory apparel | Protects against spills and contamination of personal clothing.[1] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if experiencing irritation | Provides respiratory protection in case of aerosolization or dust formation.[1] |
Experimental Protocols: Safe Handling and Disposal
The following step-by-step procedures outline the safe operational workflow for handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Maintain an accurate inventory of the compound.
2. Preparation of Solutions:
-
All manipulations, including weighing and dissolution, should be performed in a designated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.
-
Ensure adequate ventilation is available.[1]
-
Use the appropriate personal protective equipment as detailed in the table above.
-
For in vivo studies in rodents, this compound has been administered via oral gavage (p.o.).[2]
3. Spill and Emergency Procedures:
-
In case of a spill, avoid dust formation.[1]
-
Evacuate personnel from the immediate area.[1]
-
Remove all sources of ignition.[1]
-
Use appropriate PPE, including respiratory protection if necessary, during cleanup.
-
Prevent the chemical from entering drains.[1]
-
For detailed first-aid measures in case of exposure, refer to the following:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
-
-
In all cases of exposure, seek medical consultation.[1]
4. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to be released into the environment.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
